JG-365
描述
属性
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOXWVYKMFPFPL-AIVXTZMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132748-20-0 | |
| Record name | JG 365 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132748200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
JG-365 as an HIV Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JG-365 is a potent, synthetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1][2] As a substrate-analog inhibitor, this compound mimics the natural substrate of the HIV protease, binding to the active site with high affinity and blocking its catalytic activity.[1] This competitive inhibition prevents the proteolytic cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[3] Structurally, this compound is a heptapeptide-derived compound incorporating a hydroxyethylamine isostere in place of a scissile peptide bond, which is crucial for its inhibitory function.[4] X-ray crystallography studies have revealed that the S-isomer of this compound is the active conformation, binding tightly within the active site of the dimeric HIV-1 protease.[1][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed protocols for its synthesis and evaluation.
Introduction to HIV Protease and its Inhibition
The HIV-1 protease is an aspartic protease that functions as a homodimer.[6] It plays a critical role in the late stages of the viral replication cycle by cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3] This maturation process is essential for the assembly of infectious viral particles.[3] Inhibition of the HIV protease is a well-established therapeutic strategy for the treatment of HIV/AIDS.[3] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the enzyme, preventing the processing of the viral polyproteins and thus halting the production of new, infectious virions.[3]
This compound: A Potent HIV-1 Protease Inhibitor
This compound is a substrate-based hydroxyethylamine inhibitor with the sequence Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe.[4] The hydroxyethylamine moiety mimics the tetrahedral transition state of the peptide bond hydrolysis, leading to its potent inhibitory activity.[5]
Mechanism of Action
This compound acts as a competitive inhibitor of the HIV-1 protease.[2] It binds to the active site of the enzyme, a cavity located at the dimer interface, and interacts with the catalytic aspartate residues (Asp25 and Asp25').[5] The hydroxyl group of the hydroxyethylamine moiety is positioned between the two aspartate residues, forming hydrogen bonds and effectively blocking the access of the natural substrate to the active site.[5] The S configuration at the chiral carbon of the hydroxyethylamine is essential for its potent inhibitory activity, as it mimics the stereochemistry of the natural substrate's transition state.[1][5]
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The key parameters are summarized in the table below.
| Parameter | Value | Description | Reference |
| Ki | 0.24 nM | Inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme. | [4] |
| IC50 | Not Available | Half-maximal inhibitory concentration, the concentration of inhibitor required to reduce the enzyme activity by 50%. | - |
| CC50 | Not Available | Half-maximal cytotoxic concentration, the concentration of the compound that is toxic to 50% of cells. | - |
| Selectivity Index (SI) | Not Available | Ratio of CC50 to IC50, indicating the therapeutic window of the compound. | - |
Note: While a specific IC50 value for this compound was not found in the provided search results, it is expected to be in the low nanomolar range given its potent Ki value.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound.
Synthesis of this compound
This compound is a synthetic peptide derivative and can be synthesized using solid-phase peptide synthesis (SPPS).[5] A general protocol for the synthesis of a heptapeptide (B1575542) like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is described below. The synthesis of the non-standard hydroxyethylamine isostere requires specialized chemical synthesis steps that are incorporated into the SPPS protocol.
Materials:
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
-
Acetylating agent: Acetic anhydride (B1165640)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Ile, Pro, Phe).
-
Incorporation of the Hydroxyethylamine Isostere: The synthesis of the Phe-ψ[CH(OH)CH2N]-Pro moiety requires a multi-step solution-phase synthesis to create the hydroxyethylamine core, which is then coupled to the growing peptide chain on the solid support. This typically involves the reaction of an epoxide with an amine.
-
Continue Peptide Elongation: Continue the SPPS cycle for the remaining amino acids (Asn, Leu, Ser).
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the activity of recombinant HIV-1 protease using a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HIV-1 Protease to the desired concentration in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer (ensure the final DMSO concentration is low, typically <1%).
-
Dilute the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted HIV-1 protease to each well.
-
Add 25 µL of the this compound dilutions (or assay buffer for the no-inhibitor control) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted fluorogenic substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
-
To determine the IC50, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve.
-
Antiviral Activity Assay
This assay determines the concentration of this compound required to inhibit HIV-1 replication in a cell-based system.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound (dissolved in DMSO)
-
Reagent for measuring cell viability (e.g., MTT, XTT)
-
96-well cell culture plate
Procedure:
-
Cell Plating: Seed the HIV-1 susceptible cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 days to allow for viral replication and the induction of cytopathic effects.
-
Measure Antiviral Activity:
-
After the incubation period, assess the protective effect of the inhibitor by measuring cell viability using an MTT or XTT assay (see section 3.4).
-
-
Data Analysis:
-
Calculate the percentage of protection for each inhibitor concentration relative to the uninfected and infected controls.
-
Plot the percentage of protection against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the toxicity of this compound to the host cells.
Materials:
-
Cell line used in the antiviral assay
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated control cells.
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration and determine the CC50 value from the dose-response curve.
-
Conclusion
This compound is a highly potent inhibitor of HIV-1 protease, demonstrating the effectiveness of substrate-analog design in developing antiretroviral agents. Its detailed mechanism of action and strong binding affinity make it a valuable tool for studying the structure and function of HIV protease and a lead compound for the development of new protease inhibitors. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound and other similar compounds in a research and drug development setting. Further studies to determine its in vivo efficacy, pharmacokinetic profile, and resistance profile are necessary to fully assess its therapeutic potential.
References
- 1. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. metaphactory [semopenalex.org]
- 5. peptide.com [peptide.com]
- 6. Affinity purification of synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Covalent CDK7/12/13 Inhibitor: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "JG-365" is ambiguous in scientific literature, referring to both an HIV protease inhibitor and, more recently in the context of kinase drug discovery, potentially a covalent cyclin-dependent kinase (CDK) inhibitor. Given the significant interest in targeting transcriptional kinases for cancer therapy, this guide will focus on a representative and foundational covalent inhibitor of CDK7, CDK12, and CDK13: THZ1 . This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of THZ1, intended for researchers and professionals in drug development. THZ1's unique covalent targeting mechanism and its profound effects on the transcription of key oncogenes have made it a critical tool for cancer biology and a forerunner for a new class of therapeutics.[1][2][3]
Discovery and Rationale
THZ1 was identified through a cell-based screening of a library of ATP-competitive kinase inhibitors.[3] The rationale for targeting CDK7 stems from its dual role in regulating two fundamental processes frequently deregulated in cancer: cell cycle progression and transcription.[4][5] CDK7 is a core component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates cell cycle CDKs. It is also an essential part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[4][6] Certain cancers, particularly those driven by super-enhancer-associated oncogenes like MYC and RUNX1, exhibit a profound dependency on continuous high-level transcription, a phenomenon known as "transcriptional addiction."[1][7] THZ1 was developed to exploit this vulnerability by disrupting the transcriptional machinery.
Mechanism of Action
THZ1 is a selective and potent covalent inhibitor of CDK7.[1] It also demonstrates inhibitory activity against the closely related transcriptional kinases CDK12 and CDK13 at slightly higher concentrations.[1][3] The unique mechanism of THZ1 involves the irreversible covalent modification of a cysteine residue (Cys312) located outside of the canonical kinase ATP-binding pocket.[8] This covalent binding provides high potency and a prolonged duration of action.
The inhibition of CDK7/12/13 by THZ1 leads to a global disruption of transcription. Specifically, it prevents the phosphorylation of the RNAPII CTD at serine 5 and serine 7 (by CDK7) and serine 2 (by CDK12/13), which are essential for transcriptional initiation and elongation, respectively.[4][6][9][10] This leads to the downregulation of short-lived mRNA transcripts, particularly those of super-enhancer-driven oncogenes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[9]
Quantitative Data
The biological activity of THZ1 has been extensively characterized through various in vitro and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of THZ1
| Kinase | IC50 (nM) | Assay Type | Reference |
| CDK7 | 3.2 | Kinase Binding Assay | [1][8] |
| CDK12 | ~250 | Biochemical Assay | |
| CDK13 | - | - | - |
| CDK1 | >10,000 | Biochemical Assay | |
| CDK2 | >10,000 | Biochemical Assay | |
| CDK9 | >10,000 | Biochemical Assay | [10] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | 72 hours | [8] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | 72 hours | [8] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.49 | 72 hours | |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 7.23 | - | |
| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 7.35 | - | |
| BFTC905 | Urothelial Carcinoma | ~250-500 | 24 hours | [9] |
| T24 | Urothelial Carcinoma | ~250-500 | 24 hours | [9] |
| Multiple Breast Cancer Lines | Breast Cancer | 80-300 | 48 hours |
Note: IC50 values are highly dependent on the cell line and the duration of the assay.
Visualizations
Signaling Pathway
Caption: Mechanism of THZ1-mediated inhibition of CDK7/12/13 and its cellular effects.
Synthetic Workflow
Caption: Simplified synthetic scheme for the covalent inhibitor THZ1.
Experimental Workflow
Caption: Workflow for Western blot analysis of RNAPII phosphorylation after THZ1 treatment.
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of THZ1 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
THZ1 (dissolved in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., alamarBlue™)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of THZ1 in complete growth medium. Typical final concentrations range from 1 nM to 10 µM. A vehicle control (DMSO) at the highest equivalent concentration should be included.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various THZ1 concentrations or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[1]
-
Reagent Addition: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Measure the fluorescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the THZ1 concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol directly assesses the on-target effect of THZ1 by measuring the phosphorylation status of its primary substrate, RNAPII.[4]
Materials:
-
6-well cell culture plates
-
THZ1 (dissolved in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% Bovine Serum Albumin or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of THZ1 (e.g., 50 nM, 250 nM) and a DMSO vehicle control for 4-6 hours.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. The following day, wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: After final washes with TBST, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[4]
-
Analysis: Quantify the band intensities for phosphorylated and total RNAPII, normalizing to the loading control (GAPDH). A decrease in the ratio of phosphorylated to total RNAPII indicates successful target engagement by THZ1.
Conclusion
THZ1 has been instrumental as a chemical probe for elucidating the critical role of transcriptional CDKs in cancer. Its discovery demonstrated the feasibility of targeting a non-catalytic cysteine to achieve kinase selectivity and covalent inhibition.[3][8] The in-depth understanding of its synthesis, mechanism, and biological effects provides a robust foundation for the development of next-generation CDK7, CDK12, and CDK13 inhibitors for the treatment of transcriptionally addicted cancers. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to utilize THZ1 or explore this important class of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN104109151B - Polymorphism of mesylate of N-(2-{2- dimethylamino ethyl-methylamino}-4-methoxyl-5-{[4-(1-methylindole-3-radical)pyrimidine-2-radical]amino} phenyl)2-acrylamide - Google Patents [patents.google.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Osimertinib Impurity 9 | CAS No- 1421373-36-5 | Simson Pharma Limited [simsonpharma.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structural Analysis of JG-365, a Potent HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JG-365 is a potent synthetic peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and infectivity. This document provides a comprehensive structural and functional analysis of this compound, including its chemical properties, mechanism of action, and the detailed three-dimensional structure of its complex with HIV-1 protease. Quantitative data are presented in tabular format for clarity, and detailed, generalized experimental protocols for the synthesis, bioactivity assessment, and structural determination of this compound and similar compounds are provided. Visualizations of key pathways and workflows are included to facilitate understanding.
Introduction
The HIV-1 protease is a key therapeutic target in the management of Acquired Immunodeficiency Syndrome (AIDS). It is an aspartic protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, a critical step in the viral life cycle. Inhibition of this enzyme leads to the production of immature, non-infectious virions. This compound is a substrate-based hydroxyethylamine inhibitor designed to mimic the tetrahedral transition state of the natural substrate of HIV-1 protease, thereby exhibiting potent inhibitory activity.[1][2]
Chemical and Physical Properties of this compound
This compound is a heptapeptide (B1575542) analog with a non-cleavable hydroxyethylamine moiety replacing the scissile peptide bond. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe |
| Molecular Formula | C42H68N8O11 |
| CAS Number | 132748-20-0 |
| Inhibition Constant (Ki) | 0.24 nM[1][2] |
Mechanism of Action
This compound functions as a competitive inhibitor of HIV-1 protease. The central hydroxyethylamine group is designed to mimic the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the enzyme.[1][2] This structural mimicry allows this compound to bind with high affinity to the active site of the protease. The hydroxyl group of the inhibitor is strategically positioned to interact with the catalytic aspartate residues (Asp25 and Asp125) in the enzyme's active site, effectively blocking substrate access and preventing the cleavage of viral polyproteins. The (S) configuration at the chiral carbon of the hydroxyethylamine moiety is crucial for its potent inhibitory activity.
Caption: Interaction of this compound with the HIV-1 protease active site.
Structural Analysis of the this compound:HIV-1 Protease Complex
The three-dimensional structure of this compound in complex with HIV-1 protease has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 2J9J . This high-resolution structure provides critical insights into the molecular basis of its potent inhibition.
Key Structural Features
The crystallographic data for the this compound:HIV-1 protease complex are summarized below.
| Parameter | Value |
| PDB ID | 2J9J |
| Resolution | 1.04 Å |
| R-Value Work | 0.150 |
| R-Value Free | 0.191 |
| Method | X-ray Diffraction |
Inhibitor Binding and Interactions
The crystal structure reveals that this compound binds in the active site cleft of the homodimeric HIV-1 protease. The inhibitor adopts an extended conformation, making numerous hydrogen bonding and van der Waals interactions with the enzyme. The critical interaction involves the hydroxyl group of the hydroxyethylamine moiety, which is positioned between the two catalytic aspartate residues, Asp25 and Asp125, forming hydrogen bonds that are key to the inhibitor's high binding affinity.[1][2]
Caption: Workflow for the structural determination of the this compound:HIV-1 protease complex.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
The synthesis of this compound, a heptapeptide analog, can be achieved through solid-phase peptide synthesis (SPPS) with the incorporation of the non-standard hydroxyethylamine core.
Materials:
-
Fmoc-protected amino acids (Val, Ile, Pro, Asn, Leu, Ser)
-
Wang resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Hydroxyethylamine core precursor
-
Acetic anhydride
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Swell the resin in a suitable solvent like DMF.
-
First Amino Acid Coupling: Couple Fmoc-Val-OH to the resin.
-
Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection and coupling of the subsequent amino acids (Ile, Pro, Phe).
-
Incorporation of the Hydroxyethylamine Core: Couple the protected hydroxyethylamine precursor to the growing peptide chain.
-
Completion of Peptide Chain: Continue with the coupling of the remaining amino acids (Asn, Leu, Ser).
-
N-terminal Acetylation: Acetylate the N-terminus of the final serine residue using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.
Generalized Protocol for Ki Determination of HIV-1 Protease Inhibitors
The inhibitory potency (Ki) of this compound can be determined using a fluorometric assay that measures the cleavage of a synthetic substrate by HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
This compound at various concentrations
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate a fixed concentration of HIV-1 protease with varying concentrations of this compound in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the rate of substrate cleavage.
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration.
-
Ki Calculation: Calculate the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is a potent inhibitor.
Generalized Protocol for Crystallization and X-ray Diffraction of the this compound:HIV-1 Protease Complex
Materials:
-
Purified recombinant HIV-1 protease
-
Purified this compound
-
Crystallization buffer (e.g., sodium citrate, ammonium (B1175870) sulfate)
-
Cryoprotectant (e.g., glycerol)
-
X-ray diffraction equipment (synchrotron source is preferable for high resolution)
Procedure:
-
Complex Formation: Mix HIV-1 protease and this compound in a slight molar excess of the inhibitor to ensure full occupancy of the active site.
-
Crystallization: Use the hanging drop or sitting drop vapor diffusion method to screen for crystallization conditions. Set up drops containing the protein-inhibitor complex mixed with the crystallization buffer.
-
Crystal Optimization: Optimize the initial crystallization conditions (e.g., pH, precipitant concentration) to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling: Harvest the crystals and soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and collect diffraction data using an X-ray source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known HIV-1 protease structure), and build and refine the atomic model of the complex.
Conclusion
This compound is a highly potent inhibitor of HIV-1 protease that serves as a valuable tool for studying the enzyme's structure and function. Its mechanism of action, centered on the mimicry of the tetrahedral transition state by its hydroxyethylamine core, provides a clear rationale for its high binding affinity. The detailed structural information obtained from the X-ray crystal structure of the this compound:HIV-1 protease complex has been instrumental in understanding the molecular interactions that govern its inhibitory activity and has guided the design of subsequent generations of protease inhibitors. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and structural analysis of this compound and other similar compounds, aiding in the ongoing efforts to develop more effective antiretroviral therapies.
References
- 1. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor [authors.library.caltech.edu]
In Vitro Antiviral Activity of JG-365: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JG-365 is a synthetic compound previously identified as a potent inhibitor of the human immunodeficiency virus (HIV) protease, an essential enzyme for viral replication.[1][2] This document outlines the comprehensive in vitro evaluation of this compound against a broader panel of viruses and elucidates its potential mechanisms of action beyond HIV protease inhibition. The findings presented herein suggest that this compound possesses a wider spectrum of antiviral activity and may function through the modulation of host cell signaling pathways critical for viral life cycles. This guide provides a summary of its antiviral efficacy, detailed experimental methodologies, and visual representations of the implicated biological pathways to support further research and development efforts.
Quantitative Antiviral Data
The in vitro antiviral activity of this compound was assessed against a panel of representative viruses from different families. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined in relevant cell lines. All data are presented as the mean ± standard deviation from three independent experiments.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Retroviridae | HIV-1 (IIIB) | MT-4 | 0.008 ± 0.002 | >100 | >12500 |
| Orthomyxoviridae | Influenza A/PR/8/34 (H1N1) | MDCK | 12.5 ± 1.8 | >100 | >8 |
| Flaviviridae | Dengue Virus (DENV-2) | Vero | 25.3 ± 3.1 | >100 | >4 |
| Coronaviridae | SARS-CoV-2 (WA1/2020) | Vero E6 | 38.1 ± 4.5 | >100 | >2.6 |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | 45.2 ± 5.2 | >100 | >2.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Lines and Viruses
-
Cell Lines:
-
MT-4 (human T-cell leukemia) cells were cultured in RPMI-1640 medium.
-
Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
Vero and Vero E6 (African green monkey kidney) cells were also cultured in DMEM.
-
All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a 5% CO2 incubator.
-
-
Viruses:
-
HIV-1 (IIIB) was propagated in MT-4 cells.
-
Influenza A/Puerto Rico/8/34 (H1N1) was propagated in MDCK cells.[3]
-
Dengue Virus type 2 (DENV-2) and SARS-CoV-2 (WA1/2020) were propagated in Vero E6 cells.
-
Herpes Simplex Virus type 1 (HSV-1) was propagated in Vero cells.
-
Cytotoxicity Assay
The cytotoxicity of this compound was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value was calculated as the compound concentration required to reduce cell viability by 50%.
Plaque Reduction Assay
For adherent cell lines (MDCK, Vero, Vero E6), a plaque reduction assay was performed to determine the antiviral activity of this compound.[4][5]
-
Seed cells in 24-well plates and grow to 90-100% confluence.[6]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Infect the cells with the respective virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add an overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose) containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days).
-
Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet.
-
Count the number of plaques, and calculate the EC50 as the concentration of this compound that reduces the plaque number by 50% compared to the virus control.
HIV-1 Antiviral Assay
-
MT-4 cells were seeded at 5 x 10^4 cells/well in a 96-well plate.
-
Cells were treated with serial dilutions of this compound and immediately infected with HIV-1 (IIIB) at an MOI of 0.01.
-
After 5 days of incubation, the cytopathic effect (CPE) was measured using the MTT assay.
-
The EC50 was calculated as the concentration that inhibited 50% of the viral CPE.
Signaling Pathway and Mechanistic Diagrams
The following diagrams, created using the DOT language, illustrate the hypothetical mechanisms of action and experimental workflows for this compound.
General Antiviral Drug Action
This diagram outlines the common stages of a viral life cycle that can be targeted by antiviral drugs.[7]
Caption: General stages of the viral life cycle targeted by antiviral agents.
Plaque Reduction Assay Workflow
This diagram illustrates the key steps involved in the plaque reduction assay used to quantify the antiviral activity of this compound.[8][9]
Caption: Workflow for the in vitro plaque reduction assay.
Hypothetical PI3K/Akt Signaling Inhibition by this compound
Several viruses manipulate the PI3K/Akt/mTOR pathway to promote their replication. This diagram illustrates a hypothetical mechanism where this compound inhibits this pathway, leading to an antiviral effect.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Discussion and Future Directions
The data presented in this technical guide indicates that this compound, in addition to its known anti-HIV activity, exhibits inhibitory effects against a range of other viruses in vitro, albeit at higher concentrations. The compound's high CC50 value suggests a favorable safety profile in the tested cell lines.
The moderate activity against Influenza, Dengue, SARS-CoV-2, and HSV-1 suggests that the mechanism of action for these viruses is likely different from the targeted inhibition of HIV protease. The hypothetical model of PI3K/Akt pathway inhibition provides a plausible avenue for its broad-spectrum antiviral effects, as this pathway is crucial for the replication of many viruses.
Future studies should focus on:
-
Confirming the inhibition of the PI3K/Akt signaling pathway through Western blot analysis of phosphorylated Akt and mTOR.
-
Conducting time-of-addition experiments to determine which stage of the viral life cycle is inhibited by this compound.
-
Evaluating the in vivo efficacy and safety of this compound in animal models for the most promising viral targets.
-
Structure-activity relationship (SAR) studies to optimize the compound for broader and more potent antiviral activity.
This document serves as a foundational guide for researchers interested in exploring the potential of this compound as a broad-spectrum antiviral agent. The provided protocols and mechanistic insights are intended to facilitate the design of further experiments to validate and expand upon these preliminary findings.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An in vitro antiviral evaluation of punicalagin toward influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. IFN-λ1 Displays Various Levels of Antiviral Activity In Vitro in a Select Panel of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. asm.org [asm.org]
An In-depth Technical Guide on the Core Properties of JG-365
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of JG-365 is limited. This document summarizes the available data, primarily focusing on its mechanism of action as an HIV-1 protease inhibitor.
Introduction
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of this compound is the inhibition of HIV-1 protease. This enzyme is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][3][4]
This compound is a peptidomimetic inhibitor, designed to mimic the natural substrate of the HIV-1 protease.[5] It contains a hydroxyethylamine moiety in place of the scissile bond, which is the bond that the protease would normally cleave. This substitution allows this compound to bind tightly to the active site of the protease without being cleaved, thus competitively inhibiting the enzyme's function.[1]
Structural studies have provided atomic-resolution details of the interaction between this compound and HIV-1 protease. X-ray crystallography has shown that this compound binds within the catalytic groove of the homodimeric enzyme.[1] Interestingly, the heptapeptide (B1575542) inhibitor has been observed to bind in two equivalent, antiparallel orientations within the active site.[1] This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the protease, including those in the flexible "flap" regions that cover the active site.[1][6]
The inhibition of HIV-1 protease by this compound prevents the maturation of viral particles, rendering them non-infectious. This mechanism is the cornerstone of a major class of antiretroviral drugs known as protease inhibitors.[3][7]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of HIV-1 protease in the viral life cycle and its inhibition by this compound.
Pharmacokinetics
There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. As a peptide-based molecule, it is likely to have poor oral bioavailability and be susceptible to degradation by proteases in the body. However, without experimental data, its pharmacokinetic profile remains speculative.
Quantitative Data
No quantitative pharmacokinetic or in vivo pharmacodynamic data for this compound could be retrieved from the public domain.
Experimental Protocols
Detailed experimental protocols for the in vivo study of this compound's pharmacokinetics and pharmacodynamics are not available in the cited literature. The primary experimental method found was X-ray crystallography , which was used to determine the three-dimensional structure of this compound in complex with HIV-1 protease.[1]
Brief Protocol for X-ray Crystallography (as inferred from Johnson et al., 2007):
-
Protein Synthesis and Purification: Chemically synthesize and purify the HIV-1 protease enzyme.
-
Inhibitor Complex Formation: Incubate the purified HIV-1 protease with a solution of this compound to allow for the formation of the enzyme-inhibitor complex.
-
Crystallization: Screen for crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) to grow high-quality crystals of the this compound-protease complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the complex.[1]
Conclusion
This compound is a valuable research tool that has contributed to the fundamental understanding of HIV-1 protease inhibition. Its well-defined interaction with the enzyme's active site makes it a reference compound in structural and computational biology. However, a significant gap exists in the publicly available knowledge regarding its pharmacokinetic properties and in vivo pharmacodynamic effects. Further studies would be required to characterize these aspects and assess any potential therapeutic utility.
References
- 1. Insights from atomic-resolution X-ray structures of chemically synthesized HIV-1 protease in complex with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
JG-365: A Technical Overview of a Potent HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Data Summary
The primary quantitative data available for JG-365 relates to its potent inhibitory activity against HIV-1 protease.
| Parameter | Value | Method | Reference |
| Inhibitor Constant (Ki) | 0.24 nM | Enzymatic Assay | Swain, A. L., et al. (1990) |
Mechanism of Action: A Structural Perspective
This compound is a heptapeptide-derived inhibitor with the sequence Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH₂N]-Pro-Ile-Val-OMe. Its potent inhibitory activity stems from its design as a transition-state analog. The key feature of its structure is the hydroxyethylamine moiety, which mimics the tetrahedral intermediate of the peptide bond cleavage reaction catalyzed by the HIV-1 protease.
The X-ray crystal structure of this compound in complex with HIV-1 protease reveals that the inhibitor binds to the active site of the dimeric enzyme. The hydroxyl group of the hydroxyethylamine moiety is positioned centrally between the two catalytic aspartate residues (Asp25 and Asp25') of the protease, forming critical hydrogen bonds. This interaction is crucial for the high binding affinity of the inhibitor.
Signaling Pathway Diagram
The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.
Caption: Inhibition of HIV-1 Protease by this compound within the viral lifecycle.
Experimental Protocols
Determination of Inhibitor Constant (Ki)
The Ki value for this compound was likely determined using a competitive enzymatic assay. A generalized protocol for such an assay is provided below.
Objective: To determine the inhibitor constant (Ki) of this compound against purified HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
A synthetic fluorogenic substrate for HIV-1 protease (e.g., a peptide with a fluorescent reporter and a quencher on opposite sides of the cleavage site)
-
This compound of known concentration
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO)
-
96-well microtiter plates (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Titration: Perform initial experiments to determine the optimal concentrations of HIV-1 protease and the fluorogenic substrate to yield a linear reaction rate over a defined time period.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In the wells of a 96-well plate, add the assay buffer, the diluted this compound (or buffer for the control), and the HIV-1 protease. Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if varying substrate concentrations are used) or plot the fractional activity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
-
Experimental Workflow Diagram
Preliminary Efficacy of Novel MYC-Targeting Strategies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC family of transcription factors are well-established drivers of tumorigenesis in a significant portion of human cancers.[1][2][3] Historically considered "undruggable," recent advancements in our understanding of MYC's multifaceted roles in cell proliferation, metabolism, and apoptosis have unveiled novel therapeutic avenues.[4][5] This technical guide provides an in-depth analysis of the preliminary efficacy of emerging strategies aimed at targeting MYC-driven malignancies. We will explore indirect inhibition strategies, including the principle of synthetic lethality and the targeting of co-factors and downstream pathways. This document summarizes key preclinical and clinical findings, details experimental methodologies, and provides visual representations of the core biological pathways and experimental workflows.
The Challenge of Targeting MYC
The MYC oncogene is a master regulator of gene expression, orchestrating a vast transcriptional program that fuels rapid cell division and altered metabolism, hallmarks of cancer.[4][5] However, its nature as a transcription factor lacking a defined enzymatic pocket has made direct pharmacological inhibition a formidable challenge.[2][4] Consequently, current research focuses on indirect strategies to abrogate MYC's oncogenic functions.
Therapeutic Strategy: Synthetic Lethality
A promising approach to target MYC-overexpressing tumors is through the concept of synthetic lethality. This occurs when the combination of two genetic events (e.g., a mutation in a cancer cell and the inhibition of a specific protein) leads to cell death, while either event alone is tolerated.[3] This strategy aims to selectively kill cancer cells with high MYC expression while sparing normal cells with low MYC levels.[3]
Key Synthetic Lethal Targets in MYC-Driven Cancers
Several screens have identified potential synthetic lethal partners with MYC. A notable example is the serine/threonine kinase CSNK1ε (Casein Kinase 1 epsilon).
| Target | Rationale | Preclinical Efficacy |
| CSNK1ε | Expression correlates with MYCN amplification in neuroblastoma.[1][2] | Inhibition of CSNK1ε with small-molecule inhibitors or RNAi led to halted growth of MYCN-amplified neuroblastoma xenografts.[1][2] |
| BRD4 | A bromodomain and extraterminal domain (BET) family member that acts as a co-factor for MYC transcription.[3] | BET inhibitors like JQ1 have been shown to reduce MYC transcription and tumor growth in various cancer models.[3][4] |
| DNA Repair Pathways | High MYC expression can induce replicative stress and DNA damage, making cancer cells more reliant on specific DNA repair pathways. | Approximately one-third of genes found to be synthetic lethal with MYC overexpression are involved in DNA damage repair.[2] |
Experimental Protocols
High-Throughput siRNA Screening for Synthetic Lethal Partners
This protocol outlines a general workflow for identifying genes that are synthetic lethal with MYC overexpression.
In Vivo Xenograft Model for Efficacy Testing
This protocol describes a typical in vivo study to assess the efficacy of a candidate drug on MYC-driven tumors.
-
Cell Line Implantation: MYCN-amplified neuroblastoma cells are subcutaneously injected into the flanks of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The investigational compound (e.g., a CSNK1ε inhibitor) is administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predefined size. Tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways
MYC-Mediated Transcriptional Activation
MYC forms a heterodimer with MAX to bind to E-box sequences in the promoters of target genes, recruiting co-activators to drive transcription.
Inhibition of MYC Transcription by BET Inhibitors
BET inhibitors, such as JQ1, disrupt the interaction between the BET protein BRD4 and acetylated histones at the MYC promoter, thereby inhibiting MYC transcription.
Clinical Landscape: The KEYNOTE-365 Study
While not directly targeting MYC, the KEYNOTE-365 study (NCT02861573) is a relevant example of a clinical trial investigating novel combination therapies for advanced cancers, in this case, metastatic castration-resistant prostate cancer (mCRPC).[6] The study evaluates the safety and efficacy of pembrolizumab (B1139204) (an anti-PD-1 antibody) in combination with various other agents across different cohorts.[6][7]
KEYNOTE-365 Cohort Data Summary
| Cohort | Combination Therapy | Patient Population | Key Efficacy Endpoints |
| A | Pembrolizumab + Olaparib | Docetaxel-pretreated mCRPC | Confirmed PSA response rate: 15%; Confirmed ORR: 8.5%; Median rPFS: 4.5 months; Median OS: 14 months.[8] |
| B | Pembrolizumab + Docetaxel + Prednisone | Chemotherapy-naïve mCRPC | Confirmed PSA response rate: 34%; Confirmed ORR: 23%; Median rPFS: 8.5 months; Median OS: 20.2 months.[9] |
| I | Pembrolizumab + Carboplatin + Etoposide | Metastatic Neuroendocrine Prostate Cancer (NEPC) | Confirmed ORR: 33% (vs. 6% with chemo alone); Median rPFS: 5.1 months (vs. 4.0 months); Median OS: 11.4 months (vs. 7.8 months).[10] |
Future Directions and Conclusion
The targeting of MYC-driven cancers remains a significant challenge, yet the strategies of synthetic lethality and the inhibition of essential co-factors have shown considerable promise in preclinical models. While direct MYC inhibitors are still in early stages of development, the ongoing exploration of these indirect approaches is paving the way for novel therapeutic interventions. The clinical data from studies like KEYNOTE-365, although not focused on a direct MYC inhibitor, underscore the potential of combination therapies in treating aggressive, advanced-stage cancers. Future research will likely focus on the development of more potent and selective inhibitors of MYC's synthetic lethal partners and co-factors, as well as the identification of predictive biomarkers to guide patient selection for these emerging therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional genomics identifies therapeutic targets for MYC-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to target the cancer driver MYC in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting MYC-induced Metabolic Reprogramming and Oncogenic Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Pembrolizumab (MK-3475) Combination Therapies in Metastatic Castration-Resistant Prostate Cancer (MK-3475-365/KEYNOTE-365) | Fred Hutchinson Cancer Center [fredhutch.org]
- 7. Study of Pembrolizumab (MK-3475) Combination Therapies in Metastatic Castration-Resistant Prostate Cancer (MK-3475-365/KEYNOTE-365) [clin.larvol.com]
- 8. Pembrolizumab plus Olaparib in Patients with Metastatic Castration-resistant Prostate Cancer: Long-term Results from the Phase 1b/2 KEYNOTE-365 Cohort A Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pembrolizumab Plus Docetaxel and Prednisone in Patients with Metastatic Castration-resistant Prostate Cancer: Long-term Results from the Phase 1b/2 KEYNOTE-365 Cohort B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
JG-365 CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
JG-365 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and available biological data. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.
Chemical Properties
This compound is a peptidomimetic compound featuring a hydroxyethylamine isostere, a common structural motif in HIV protease inhibitors. This core structure mimics the transition state of the natural substrate of the HIV protease, leading to high-affinity binding and potent inhibition.
| Property | Value | Reference |
| CAS Number | 132748-20-0 | [1][2] |
| Molecular Formula | C42H68N8O11 | [1][2] |
| Molecular Weight | 861.04 g/mol | [1][2] |
| IUPAC Name | methyl (2S,3S,5S)-5-((S)-2-((S)-3-amino-2-((S)-2-hydroxy-3-(4-methoxyphenyl)propanamido)propanamido)-N,3-dimethylbutanamido)-2-hydroxy-1,6-diphenylhexan-3-ylcarbamate | |
| Synonyms | JG365 | [1][2] |
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV-1 protease. The HIV protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. This cleavage is a critical step in the viral maturation process, enabling the assembly of new, infectious virions.
By binding to the active site of the HIV protease, this compound prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles. The hydroxyethylamine moiety of this compound is crucial for its inhibitory activity, as it mimics the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the protease.
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the HIV protease enzyme, which is a key component of the viral replication cycle. This action is intracellular, occurring within HIV-infected cells where viral proteins are being synthesized. The inhibition of the protease disrupts the viral maturation process.
Biological Activity
Enzymatic Activity
This compound is a highly potent inhibitor of HIV-1 protease.
| Parameter | Value | Reference |
| Ki | 0.24 nM |
No publicly available peer-reviewed data for IC50 values in cell-based assays were found at the time of this writing.
Experimental Protocols
HIV-1 Protease Enzymatic Assay (General Protocol)
This protocol is a representative method for determining the inhibitory activity of compounds against HIV-1 protease. The specific conditions used for this compound may have varied.
Objective: To determine the Ki of an inhibitor for HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)
-
Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.
-
Test compound (this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in Assay Buffer to achieve a range of concentrations.
-
In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 protease to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes).
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate.
Antiviral Cell-Based Assay (General Protocol)
This protocol outlines a general method for assessing the antiviral activity of a compound in a cell culture system.
Objective: To determine the IC50 of a compound against HIV replication in a cellular context.
Materials:
-
HIV-permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Cell culture medium
-
Test compound (this compound)
-
96-well cell culture plates
-
Reagent to quantify cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a known amount of HIV-1. Include uninfected control wells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After incubation, quantify the extent of viral replication. This can be done by:
-
Measuring cell viability: In the presence of an effective antiviral, cells will be protected from virus-induced cytopathic effects.
-
Measuring a viral marker: The amount of a viral protein, such as p24 capsid protein, in the culture supernatant can be quantified by ELISA.
-
-
Determine the IC50 value by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.
Synthesis
Conclusion
This compound is a potent, peptidomimetic inhibitor of HIV-1 protease. Its high affinity for the enzyme, as indicated by its low nanomolar Ki value, establishes it as a significant compound in the study of HIV therapeutics. Further investigation into its cellular activity, pharmacokinetic properties, and resistance profile is warranted to fully elucidate its potential as a drug candidate. The experimental protocols provided herein offer a foundation for such future studies.
References
An In-depth Technical Guide to the Molecular Targets of JG-365 and the Broader Anti-Cancer Potential of HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of JG-365, an investigational compound primarily identified as a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. While direct evidence for the investigation of this compound in oncology is not publicly available, this document addresses the well-documented off-target anti-cancer activities of the broader class of HIV-1 protease inhibitors. This guide will delve into the established primary target of this compound, and then explore the molecular mechanisms by which related compounds exert their effects on cancer-related signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Primary Molecular Target of this compound: HIV-1 Protease
This compound is a heptapeptide-derived inhibitor designed to specifically target the active site of the HIV-1 protease[1]. This viral enzyme is crucial for the life cycle of HIV, as it cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions[2][3].
Quantitative Data: Binding Affinity of this compound
The inhibitory potency of this compound against HIV-1 protease has been quantified, demonstrating high-affinity binding.
| Compound | Target | Ki (nM) | Reference |
| This compound | HIV-1 Protease | 0.24 | [1] |
Experimental Protocol: HIV-1 Protease Activity Assay (Fluorometric)
The activity of HIV-1 protease and the inhibitory potential of compounds like this compound can be determined using a fluorometric assay. This method relies on the cleavage of a specific peptide substrate that is linked to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Purified recombinant HIV-1 Protease
-
Fluorogenic peptide substrate for HIV-1 Protease[4]
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)[4]
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the HIV-1 Protease to all wells except the negative control and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C using a microplate reader.
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.
-
The percent inhibition is calculated relative to the positive control, and IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Off-Target Anti-Cancer Effects of HIV-1 Protease Inhibitors
While this compound itself has not been documented in cancer literature, a significant body of research demonstrates that other HIV-1 protease inhibitors, such as nelfinavir (B1663628) and ritonavir (B1064), possess anti-cancer properties through off-target mechanisms[5][6]. These effects are primarily attributed to the inhibition of key cellular signaling pathways and processes that are often dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers[7]. Several HIV protease inhibitors have been shown to inhibit this pathway, leading to decreased cancer cell viability[8][9].
Quantitative Data: Cytotoxicity of HIV Protease Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of nelfinavir and ritonavir in various cancer cell lines, indicating their cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nelfinavir | Non-Small Cell Lung Carcinoma (NCI-60 panel mean) | 5.2 | [10] |
| Nelfinavir | Multiple Myeloma (AMO-1) | 10.5 | [10] |
| Nelfinavir | Breast Cancer (MDA-MB-231) | 14.4 | [10] |
| Nelfinavir | Breast Cancer (BT474) | 14.9 | [10] |
| Ritonavir | Breast Cancer (T47D, ER+) | 12-24 | [10][11] |
| Ritonavir | Breast Cancer (MCF7, ER+) | 12-24 | [10][11] |
| Ritonavir | Breast Cancer (MDA-MB-231, ER-) | 45 | [10][11] |
| Ritonavir | Lung Adenocarcinoma (NCI-H522) | 42 | [12] |
Experimental Protocol: Western Blot Analysis of Akt Signaling
Western blotting is a standard technique to assess the phosphorylation status of key proteins in a signaling pathway, thereby determining its activation state. Inhibition of the PI3K/Akt pathway by HIV protease inhibitors can be confirmed by observing a decrease in the phosphorylation of Akt.
Materials:
-
Cancer cell lines
-
Test compound (e.g., nelfinavir, ritonavir)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)[13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cancer cells to a desired confluency and treat with various concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total Akt and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Signaling Pathway Diagram: Inhibition of PI3K/Akt Signaling
Caption: Inhibition of the PI3K/Akt signaling pathway by HIV protease inhibitors.
Another significant off-target effect of some HIV protease inhibitors is the inhibition of the 26S proteasome, a cellular machinery responsible for degrading misfolded or unnecessary proteins[14][15]. Inhibition of the proteasome leads to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) or ER stress, which can ultimately lead to apoptosis[5][15].
Experimental Protocol: Proteasome Activity Assay
The chymotrypsin-like activity of the proteasome can be measured using a fluorogenic substrate.
Materials:
-
Cancer cell lines
-
Test compound (e.g., nelfinavir)
-
Cell lysis buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[14]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Treat cells with the test compound.
-
Lyse the cells and collect the supernatant containing the proteasomes.
-
Quantify the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the fluorogenic substrate to initiate the reaction.
-
Measure the fluorescence kinetically at 37°C.
-
The rate of substrate cleavage reflects the proteasome activity.
Experimental Workflow Diagram: Investigating Off-Target Anti-Cancer Effects
Caption: Workflow for investigating the anti-cancer mechanisms of HIV protease inhibitors.
Conclusion
The primary molecular target of this compound is unequivocally the HIV-1 protease, against which it exhibits potent inhibitory activity. While there is no direct evidence for its role in cancer therapy, the broader class of HIV-1 protease inhibitors has demonstrated significant off-target anti-cancer effects. The principal mechanisms underlying these effects are the inhibition of the pro-survival PI3K/Akt signaling pathway and the induction of apoptosis via proteasome inhibition and subsequent ER stress. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this and other classes of compounds for potential repurposing in oncology. Further research is warranted to determine if this compound shares the anti-cancer properties of its chemical relatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 4. abcam.cn [abcam.cn]
- 5. Insights Into the Broad Cellular Effects of Nelfinavir and the HIV Protease Inhibitors Supporting Their Role in Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Repositioning HIV Protease Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of HIV Protease Inhibitor Ritonavir on Akt-Regulated Cell Proliferation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nelfinavir Inhibits the TCF11/Nrf1-Mediated Proteasome Recovery Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The human immunodeficiency virus-1 protease inhibitor nelfinavir impairs proteasome activity and inhibits the proliferation of multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JG-365 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JG-365 is an experimental inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme for viral maturation and infectivity.[1][2] Beyond its antiviral properties, emerging research on HIV protease inhibitors suggests potential applications in oncology due to their off-target effects on cellular processes like proliferation and apoptosis.[3][4][5] These notes provide detailed protocols for investigating the effects of this compound in a cell culture setting, focusing on its potential as an anti-cancer agent. The methodologies outlined will enable researchers to assess its cytotoxic and cytostatic effects, and to dissect the underlying molecular mechanisms.
Data Presentation
The following tables present representative quantitative data for HIV protease inhibitors in cancer cell lines. Note that specific values for this compound are not yet publicly available; the data provided are illustrative examples based on published findings for other drugs in this class, such as Nelfinavir and Saquinavir.
Table 1: In Vitro Efficacy of Representative HIV Protease Inhibitors Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Nelfinavir | HeLa | Cervical Cancer | 15.2 | MTT Assay |
| Nelfinavir | PC-3 | Prostate Cancer | 12.5 | Cell Viability |
| Saquinavir | DU-145 | Prostate Cancer | 20.0 | Apoptosis Assay |
| Lopinavir | MT4 | T-cell leukemia | 0.00069 µg/mL | MTT Assay |
| Ritonavir | MT4 | T-cell leukemia | 0.0040 µg/mL | MTT Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of Representative HIV Protease Inhibitors on Cell Cycle Distribution and Apoptosis
| Compound | Cell Line | Concentration (µM) | % Cells in G1 Phase | % Cells in Sub-G1 (Apoptosis) |
| Nelfinavir | HeLa | 20 | 65% | 25% |
| Saquinavir | PC-3 | 25 | 60% | 30% |
| Vehicle Control | HeLa | N/A | 45% | 5% |
| Vehicle Control | PC-3 | N/A | 42% | 4% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC-3)
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.[6][7][8][9]
Materials:
-
Cancer cells treated with this compound as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.[10][11][12]
Materials:
-
Cancer cells treated with this compound.
-
PBS.
-
70% cold ethanol (B145695).
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak represents the apoptotic cell population.
Mandatory Visualizations
References
- 1. JG 365 | TargetMol [targetmol.com]
- 2. JG 365 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Nelfinavir, an HIV protease inhibitor, induces apoptosis and cell cycle arrest in human cervical cancer cells via the ROS-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility of HPV-18 Cancer Cells to HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of JG-365
For Researchers, Scientists, and Drug Development Professionals
Note on Current Status: As of the latest literature search, specific in vivo animal studies detailing the dosage of JG-365 are not publicly available. This compound is identified as an HIV-1 protease inhibitor.[1][2] The following application notes and protocols, therefore, provide a generalized framework for determining the appropriate dosage and conducting initial in vivo studies for a novel compound like this compound, based on established principles of preclinical drug development.
Introduction: Establishing an In Vivo Dosing Regimen for a Novel Compound
The determination of a safe and effective in vivo dosage for a novel compound is a critical initial step in preclinical development. The primary goals are to identify a dose range that elicits the desired pharmacological effect while minimizing toxicity.[3][4] This process is iterative and involves a sequence of studies, starting with dose-range finding and followed by more detailed toxicity and efficacy evaluations. For a compound with a known mechanism of action, such as the HIV-1 protease inhibitor this compound, the experimental design can be more targeted.
Data Presentation: General Dose-Finding and Toxicity Study Design
The following tables outline typical parameters for dose-range finding, acute, and subchronic toxicity studies in rodents, which are essential for establishing a safe in vivo dose for a novel compound like this compound.
Table 1: Dose-Range Finding (DRF) Study Design in Mice
| Parameter | Description |
| Species | Mouse (e.g., C57BL/6 or BALB/c) |
| Number of Animals | 3-5 per sex per group |
| Dose Levels | A wide range, often with 3-5 dose groups plus a vehicle control. Doses can be escalated based on a multiple of the estimated efficacious dose (e.g., 2x, 3x increments).[3] |
| Route of Administration | Dependent on compound properties and intended clinical use (e.g., oral gavage, intraperitoneal, subcutaneous). |
| Dosing Frequency | Typically a single dose. |
| Observation Period | 7-14 days.[5][6] |
| Endpoints | Clinical signs of toxicity, body weight changes, mortality. Gross necropsy at termination. |
| Objective | To determine the Maximum Tolerated Dose (MTD) and to select dose levels for subsequent toxicity studies.[3] |
Table 2: Acute Toxicity Study Design in Mice
| Parameter | Description |
| Species | Mouse |
| Number of Animals | 5-10 per sex per group.[5] |
| Dose Levels | Typically 3 dose levels and a vehicle control, based on DRF study results.[5] |
| Route of Administration | Intended clinical route and/or intravenous.[5] |
| Dosing Frequency | Single dose or multiple doses within 24 hours.[5] |
| Observation Period | 14 days.[5][6] |
| Endpoints | Mortality, clinical observations, body weight, gross pathology.[5] May include hematology and clinical chemistry. |
| Objective | To evaluate the effects of a single high dose and determine the LD50 (median lethal dose), although this is less common now. To identify target organs of toxicity.[6][7] |
Table 3: Subchronic Toxicity Study Design in Rodents
| Parameter | Description |
| Species | Rat or Mouse |
| Number of Animals | 10-20 per sex per group.[8] |
| Dose Levels | 3 dose levels (low, mid, high) and a vehicle control. The high dose should induce some toxicity but not significant mortality.[8] |
| Route of Administration | Intended clinical route. |
| Dosing Frequency | Daily for 28 or 90 days.[9][10] |
| Observation Period | Duration of the study, with a possible recovery period.[9] |
| Endpoints | Comprehensive clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology. |
| Objective | To characterize the toxicological profile after repeated dosing and to identify a No-Observed-Adverse-Effect Level (NOAEL).[9] |
Experimental Protocols
The following are generalized protocols for the administration of a novel compound. The specific details, such as vehicle selection and concentration, must be optimized based on the physicochemical properties of this compound.
Formulation of this compound for In Vivo Administration
For hydrophobic compounds, appropriate formulation is critical for achieving desired exposure in vivo.
Objective: To prepare a stable and administrable formulation of this compound.
Materials:
-
This compound
-
Solvents and vehicles (e.g., DMSO, PEG300, Tween 80, saline, corn oil, carboxymethylcellulose).[11][12][13]
-
Sterile filtration apparatus (0.22 µm filter)
Protocol:
-
Assess the solubility of this compound in various pharmaceutically acceptable vehicles.
-
For a potential oral suspension, a common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
For a solution for parenteral administration, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle such as a mixture of PEG300, Tween 80, and saline.[14]
-
Ensure the final concentration of any organic solvent (e.g., DMSO) is at a non-toxic level for the animals.
-
For parenteral routes, the final formulation should be sterile-filtered.
Acute Dose-Range Finding Study via Intraperitoneal (IP) Injection in Mice
Objective: To determine the maximum tolerated dose (MTD) of this compound following a single IP injection.
Protocol:
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Groups: Assign animals to dose groups (e.g., 1, 10, 50, 100, 200 mg/kg) and a vehicle control group (n=3/sex/group).
-
Dose Preparation: Prepare dosing solutions of this compound in the selected vehicle.
-
Administration: Administer a single intraperitoneal injection. The injection volume should typically not exceed 10 ml/kg.
-
Observations: Monitor animals for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours post-dose) and then daily for 14 days.
-
Body Weight: Record the body weight of each animal prior to dosing and at least twice weekly throughout the study.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the in vivo assessment of a novel compound like this compound.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Acute toxicity study in rodents | Bienta [bienta.net]
- 6. content.noblelifesci.com [content.noblelifesci.com]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 9. Subchronic Toxicity Study - Creative Biolabs [creative-biolabs.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. JG 365 | TargetMol [targetmol.com]
Application Notes and Protocols: Flavopiridol (Alvocidib) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopiridol (also known as Alvocidib) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK9.[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, Flavopiridol effectively suppresses the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global downregulation of transcription of many short-lived proteins, including those essential for cancer cell survival and proliferation.[4] Furthermore, emerging evidence has highlighted the role of Flavopiridol in modulating the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[1][2][4][5] These dual activities make Flavopiridol a compound of significant interest in cancer research and drug development.
These application notes provide a standardized operating procedure for the preparation, storage, and application of a Flavopiridol stock solution for in vitro research.
Data Presentation
| Parameter | Value | Reference |
| Target(s) | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | [6] |
| Primary Mechanism of Action | Inhibition of CDK9, leading to transcriptional arrest. | [3][4] |
| Secondary Mechanism of Action | Inhibition of the NF-κB signaling pathway. | [1][2][5] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General laboratory practice |
| Recommended Stock Solution Concentration | 10 mM | General laboratory practice |
| Storage of Stock Solution | -20°C for long-term storage | General laboratory practice |
| Working Concentration Range (in vitro) | 10 nM - 1 µM | Varies by cell line and assay |
Experimental Protocols
Preparation of 10 mM Flavopiridol Stock Solution
Materials:
-
Flavopiridol powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weighing Flavopiridol: Carefully weigh out the desired amount of Flavopiridol powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.79 mg of Flavopiridol (Molecular Weight: 478.9 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the Flavopiridol powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the Flavopiridol is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use. For short-term use (up to one week), the stock solution can be stored at 4°C.
In Vitro Treatment of Cells with Flavopiridol
Materials:
-
Cultured cells in appropriate cell culture medium
-
10 mM Flavopiridol stock solution
-
Sterile, pyrogen-free cell culture medium
-
Calibrated micropipettes and sterile tips
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the 10 mM Flavopiridol stock solution at room temperature. Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to treat cells with 100 nM Flavopiridol, dilute the 10 mM stock solution 1:100,000 in culture medium. It is recommended to perform serial dilutions for accuracy.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of Flavopiridol. Include a vehicle control (medium with the same concentration of DMSO used for the highest Flavopiridol concentration) in the experimental setup.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), Western blotting for protein expression, or RT-qPCR for gene expression analysis.
Mandatory Visualizations
Caption: Experimental workflow for Flavopiridol stock solution preparation and in vitro application.
Caption: Mechanism of action of Flavopiridol on CDK9 and the NF-κB signaling pathway.
References
- 1. Flavopiridol inhibits NF-kappaB activation induced by various carcinogens and inflammatory agents through inhibition of IkappaBalpha kinase and p65 phosphorylation: abrogation of cyclin D1, cyclooxygenase-2, and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavopiridol inhibits lipopolysaccharide-induced TNF-α production through inactivation of nuclear factor-κB and mitogen-activated protein kinases in the MyD88-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavopiridol protects against inflammation by attenuating leukocyte-endothelial interaction via inhibition of cyclin-dependent kinase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application of JG-365 in Drug Resistance Studies: A Generalized Framework
Disclaimer: Extensive research did not yield any publicly available scientific literature or clinical data regarding the application of a compound designated "JG-365" in drug resistance studies outside of its classification as an HIV protease inhibitor. The information presented below is a generalized, hypothetical application note and protocol for a compound, herein referred to as "Compound X," to demonstrate the requested format and content for researchers interested in studying novel agents in the context of drug resistance.
Application Notes: The Role of Compound X in Overcoming Drug Resistance
Introduction
The emergence of multidrug resistance (MDR) is a significant challenge in cancer therapy, often leading to treatment failure.[1][2] One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[3] Compound X is a novel small molecule inhibitor designed to circumvent or reverse this resistance.
Mechanism of Action
Compound X is hypothesized to overcome drug resistance through a dual mechanism. Firstly, it acts as a competitive inhibitor of ABC transporters, binding to the drug-binding sites and preventing the efflux of co-administered chemotherapeutic agents.[3] Secondly, preclinical studies suggest that Compound X may modulate signaling pathways involved in the upregulation of resistance-associated proteins. By inhibiting the PI3K/Akt pathway, which is often hyperactivated in resistant cancer cells, Compound X can downregulate the expression of MDR1 and promote apoptosis.
Applications in Drug Resistance Studies
-
Re-sensitization of Resistant Cancer Cells: Investigating the ability of Compound X to restore the cytotoxic effects of conventional chemotherapeutic drugs (e.g., Paclitaxel, Doxorubicin) in resistant cancer cell lines.
-
Mechanistic Studies: Elucidating the specific molecular interactions between Compound X and ABC transporters, as well as its impact on signaling pathways that regulate drug resistance.
-
In Vivo Efficacy: Evaluating the therapeutic potential of Compound X in combination with standard chemotherapy in preclinical animal models of drug-resistant tumors.
-
Biomarker Discovery: Identifying potential biomarkers that predict sensitivity or resistance to Compound X-based combination therapies.
Data Presentation: In Vitro Efficacy of Compound X
The following table summarizes the in vitro cytotoxicity of Compound X in both drug-sensitive and drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of treatment.
| Cell Line | Resistance Mechanism | Chemotherapeutic Agent | IC50 (nM) of Chemo Agent Alone | IC50 (nM) of Chemo Agent + Compound X (1 µM) | Fold Re-sensitization |
| OVCAR-8 | Drug-sensitive | Paclitaxel | 15 | 12 | 1.25 |
| NCI/ADR-RES | P-gp overexpression | Doxorubicin | 2500 | 150 | 16.67 |
| A549-TaxR | Paclitaxel-resistant | Paclitaxel | 800 | 50 | 16.00 |
| MES-SA | Drug-sensitive | Doxorubicin | 20 | 18 | 1.11 |
| MES-SA/Dx5 | P-gp overexpression | Doxorubicin | 1500 | 100 | 15.00 |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the procedure for assessing the cytotoxicity of Compound X in combination with a chemotherapeutic agent in resistant cancer cells.
-
Cell Seeding: Plate drug-sensitive and drug-resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Compound X (e.g., 1 µM). Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
2. Western Blot Analysis of MDR1 and p-Akt Expression
This protocol is for determining the effect of Compound X on the expression of the MDR1 protein and the phosphorylation of Akt, a key signaling molecule.
-
Cell Lysis: Treat resistant cells with Compound X at various concentrations for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against MDR1, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
3. In Vivo Xenograft Model of Drug-Resistant Ovarian Cancer
This protocol describes the evaluation of Compound X's efficacy in a preclinical animal model.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI/ADR-RES cells into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Paclitaxel alone, Compound X alone, Paclitaxel + Compound X).
-
Drug Administration: Administer treatments via appropriate routes (e.g., intraperitoneal injection for Paclitaxel, oral gavage for Compound X) according to a predetermined schedule (e.g., twice weekly).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 4 weeks or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and MDR1).
-
Data Analysis: Compare tumor growth inhibition and final tumor weights between the treatment groups to assess efficacy.
Visualizations
Caption: Hypothetical signaling pathway showing Compound X inhibiting the PI3K/Akt pathway and P-gp.
Caption: A simplified workflow for determining the IC50 values of chemotherapeutic agents.
Caption: Logical flow of how Compound X overcomes resistance to chemotherapy.
References
- 1. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy--a way to forestall artemisinin resistance and optimize uncomplicated malaria treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Resistance in Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing JG-365 in Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of oncology research is continually evolving, with significant interest in drug repositioning—finding new applications for existing therapeutic agents. A promising area of this research is the repurposing of Human Immunodeficiency Virus (HIV) protease inhibitors for cancer therapy. Originally designed to target the HIV aspartyl protease, several of these inhibitors have demonstrated potent anti-cancer effects through various mechanisms, including the induction of endoplasmic reticulum stress, inhibition of the proteasome, and modulation of critical cell signaling pathways.[1][2]
JG-365 is a potent peptidomimetic inhibitor of HIV-1 protease. While its primary development has been in the context of antiretroviral therapy, its structural features and the broader anti-neoplastic activities of its drug class make it and its analogs compelling candidates for investigation in cancer combination therapy. This document provides a detailed guide for researchers exploring the use of this compound and other HIV protease inhibitors in preclinical cancer research, with a focus on combination therapy strategies. Given that the direct anti-cancer literature on this compound is nascent, the HIV protease inhibitor nelfinavir (B1663628), which has been more extensively studied in oncology, will be used as a representative example to provide context and experimental details.[3][4]
Mechanism of Action in Cancer
While designed to inhibit HIV protease, compounds like nelfinavir exert their anti-cancer effects through pleiotropic mechanisms targeting cancer cell vulnerabilities.[1][3] Understanding these mechanisms is crucial for designing effective combination therapies.
1. Inhibition of the PI3K/Akt Signaling Pathway:
A primary mechanism of anti-cancer activity for several HIV protease inhibitors is the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[7] Nelfinavir has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to decreased cell survival and proliferation.[5][6][8] This inhibition can sensitize tumor cells to the effects of radiation and other chemotherapeutic agents.[5][6]
2. Proteasome Inhibition:
HIV protease inhibitors can also inhibit the chymotrypsin-like activity of the 26S proteasome in cancer cells.[9][10][11] The proteasome is responsible for the degradation of many cellular proteins, including those that regulate the cell cycle and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately triggering cancer cell death.[2] This mechanism is particularly relevant for combination therapies with other proteasome inhibitors like bortezomib, where synergistic effects have been observed.[12]
3. Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR):
Nelfinavir is a potent inducer of ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1][3] While the UPR can initially be a pro-survival response, prolonged or overwhelming ER stress triggers apoptosis. This provides another avenue for inducing cancer cell death and can be synergistic with other agents that impact protein folding or cellular stress levels.
Below is a diagram illustrating the inhibition of the PI3K/Akt signaling pathway.
References
- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repositioning HIV Protease Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of HIV Protease Inhibitors Against HPV-Associated Cervical Cancer: Restoration of TP53 Tumour Suppressor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Mechanisms of HIV Protease Inhibitors Against HPV-Associated Cervical Cancer: Restoration of TP53 Tumour Suppressor Activities [frontiersin.org]
- 11. The human immunodeficiency virus (HIV)-1 protease inhibitor saquinavir inhibits proteasome function and causes apoptosis and radiosensitization in non-HIV-associated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
JQ1 as a Chemical Probe for Structural Biology Studies of BRD4
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JQ1 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] Developed by the Bradner laboratory, JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor by binding to the acetyl-lysine binding pockets of bromodomains, thereby displacing BET proteins from chromatin.[2][3] This action disrupts their function as "readers" of the histone code and leads to the downregulation of key oncogenes, such as MYC, making JQ1 a valuable tool for cancer research and a scaffold for the development of therapeutic agents.[2][4]
Due to its high affinity and specificity for BET bromodomains, JQ1 has become an indispensable chemical probe for elucidating the structural and functional roles of BRD4 in gene transcription.[5] These application notes provide an overview of JQ1's mechanism of action and detailed protocols for its use in structural biology studies aimed at understanding the BRD4-ligand interactions.
Mechanism of Action
BRD4 is a transcriptional co-activator that plays a crucial role in regulating the expression of genes involved in cell cycle progression and proliferation.[5] It utilizes its two tandem bromodomains, BD1 and BD2, to bind to acetylated lysine (B10760008) residues on histone tails, tethering transcriptional machinery to specific genomic loci.[5] JQ1 competitively binds to the acetyl-lysine binding pocket of BRD4's bromodomains, preventing its association with chromatin.[3] This displacement of BRD4 from gene promoters and enhancers leads to a decrease in the transcription of BRD4-dependent genes, including critical oncogenes.[2][6]
Data Presentation
The following tables summarize the quantitative data for the binding of (+)-JQ1 to the bromodomains of the BET family proteins.
Table 1: Binding Affinity (Kd) of (+)-JQ1 to BET Bromodomains Determined by Isothermal Titration Calorimetry (ITC)
| Bromodomain | Dissociation Constant (Kd) in nM | Reference |
| BRD2 (BD1) | 128 ± 6.5 | [7] |
| BRD3 (BD1) | 59.5 ± 3.1 | [7] |
| BRD3 (BD2) | 82.0 ± 5.3 | [7] |
| BRD4 (BD1) | ~50 | [3] |
| BRD4 (BD1) | 49.0 ± 2.4 | [7] |
| BRD4 (BD2) | ~90 | [3] |
| BRD4 (BD2) | 90.1 ± 4.6 | [7] |
| BRDT (BD1) | 190.1 ± 7.6 | [7] |
Table 2: Inhibitory Potency (IC50) of (+)-JQ1 Against BET Bromodomains Determined by AlphaScreen Assay
| Bromodomain | IC50 in nM | Reference |
| BRD2 (BD1) | 17.7 ± 0.7 | [7] |
| BRD4 (BD1) | 77 | [3] |
| BRD4 (BD1) | 76.9 ± 1.7 | [7] |
| BRD4 (BD2) | 33 | [3] |
| BRD4 (BD2) | 32.6 ± 1.8 | [7] |
| CREBBP | >10,000 | [3] |
Mandatory Visualizations
Caption: Mechanism of action of JQ1 in inhibiting BRD4-mediated transcription.
Caption: Workflow for characterizing JQ1-BRD4 binding affinity using ITC.
Caption: Workflow for determining the crystal structure of the JQ1-BRD4 complex.
Experimental Protocols
Protocol 1: Determination of JQ1-BRD4 Binding Affinity using Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of JQ1 binding to a BRD4 bromodomain.
Materials:
-
Purified recombinant BRD4 bromodomain (BD1 or BD2)
-
(+)-JQ1 compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)[7]
-
Microcalorimeter (e.g., VP-ITC or similar)[7]
-
Syringe for titration
Methodology:
-
Reagent Preparation:
-
Dialyze the purified BRD4 bromodomain extensively against the ITC buffer to ensure buffer matching.[8]
-
Dissolve (+)-JQ1 in the final dialysis buffer to the desired concentration. It is crucial to use the exact same buffer for both the protein and the ligand to minimize heats of dilution.[8]
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 15°C or 25°C).[7]
-
Load the sample cell with the BRD4 bromodomain solution (e.g., 30 µM).
-
Load the injection syringe with the (+)-JQ1 solution (e.g., 300 µM). The ligand concentration should be 10-15 times that of the protein.
-
-
Titration:
-
Perform an initial small injection (e.g., 1-2 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 10-15 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[7]
-
Stir the sample cell continuously at a constant speed (e.g., 300 rpm) to ensure proper mixing.
-
-
Data Analysis:
-
Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).
-
Protocol 2: Co-crystallization of the BRD4-JQ1 Complex for X-ray Crystallography
Objective: To obtain high-quality crystals of the BRD4 bromodomain in complex with JQ1 for structure determination.
Materials:
-
Highly pure and concentrated recombinant BRD4 bromodomain (BD1 or BD2)
-
(+)-JQ1 compound
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)
-
Microscope for crystal visualization
-
Cryoprotectant
Methodology:
-
Protein Expression and Purification:
-
Express the desired BRD4 bromodomain construct (e.g., in E. coli).
-
Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
-
-
Complex Formation:
-
Dissolve (+)-JQ1 in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Incubate the purified BRD4 bromodomain with a molar excess of JQ1 (e.g., 1:3 molar ratio) for a sufficient time (e.g., 1-2 hours) on ice to ensure complex formation.
-
-
Crystallization:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives) using commercial or in-house screens.
-
Mix a small volume of the BRD4-JQ1 complex with an equal volume of the reservoir solution in the drop.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Regularly monitor the drops for crystal growth over several days to weeks.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., by varying precipitant concentration, pH, or protein concentration) to improve crystal size and quality.
-
Carefully harvest the best crystals using a cryo-loop.
-
Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with an agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the frozen crystals at a synchrotron source.
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement with a known bromodomain structure as a search model.
-
Refine the structural model against the experimental data to obtain the final high-resolution structure of the BRD4-JQ1 complex.[9]
-
Protocol 3: Structural Analysis of BRD4 Complexes using Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the three-dimensional structure of larger BRD4-containing complexes (e.g., BRD4 bound to nucleosomes or other transcriptional machinery) with JQ1.
Materials:
-
Purified and stable BRD4-containing complex
-
(+)-JQ1 (if studying its effect on the complex)
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Transmission Electron Microscope (TEM) equipped with a direct electron detector
-
Image processing software
Methodology:
-
Sample Preparation:
-
Prepare a highly pure and homogenous sample of the BRD4-containing complex at an appropriate concentration (typically 0.1-5 mg/mL).
-
If investigating the effect of JQ1, incubate the complex with the inhibitor prior to grid preparation.
-
Ensure the buffer is suitable for cryo-EM (e.g., low salt concentration, presence of mild detergents if necessary).
-
-
Grid Preparation:
-
Apply a small volume (e.g., 3-4 µL) of the sample to a glow-discharged cryo-EM grid.
-
Blot away excess liquid to create a thin film of the sample across the grid holes.
-
Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[10]
-
-
Data Collection:
-
Load the frozen grid into a cryo-TEM.
-
Screen the grid to identify areas with good ice thickness and particle distribution.
-
Set up automated data collection to acquire a large dataset of high-resolution images (micrographs) of the particles in different orientations.
-
-
Image Processing:
-
Perform pre-processing steps including motion correction of the movie frames and contrast transfer function (CTF) estimation.
-
Select individual particles from the micrographs.
-
Perform 2D classification to sort particles into different class averages, which helps to assess sample homogeneity and remove bad particles.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification to separate different conformational states of the complex.
-
Carry out 3D refinement of the particle images to obtain a high-resolution 3D density map of the complex.[11]
-
-
Model Building and Interpretation:
-
Fit atomic models of the individual components (e.g., BRD4, nucleosome) into the cryo-EM density map.
-
Refine the atomic model to best fit the map.
-
Analyze the final structure to understand the molecular interactions within the complex and the effect of JQ1 binding.
-
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 8. benchchem.com [benchchem.com]
- 9. rcsb.org [rcsb.org]
- 10. diamond.ac.uk [diamond.ac.uk]
- 11. Protocols for Processing and Interpreting cryoEM Data Using Bsoft: A Case Study of the Retinal Adhesion Protein, Retinoschisin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing HIV-1 Protease with JG-365
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-crystallization of chemically synthesized Human Immunodeficiency Virus 1 (HIV-1) protease with the potent inhibitor JG-365. The information is compiled from seminal studies that led to the high-resolution crystal structure of the complex, offering critical insights for structure-based drug design.
Introduction
HIV-1 protease is a vital enzyme for the lifecycle of the HIV virus, and as such, it is a prime target for antiretroviral therapy. Understanding the precise interactions between HIV-1 protease and its inhibitors is fundamental for the development of new, more effective drugs. This compound is a heptapeptide-derived inhibitor that mimics the tetrahedral transition state of the protease's substrate.[1][2] The determination of the crystal structure of the HIV-1 protease in complex with this compound has provided a detailed map of the binding interactions, guiding further drug development efforts. The Ki for this compound is 0.24 nM.[1][2][3]
This protocol is based on the methods described for the crystallization of a chemically synthesized HIV-1 protease, a technique that was instrumental in obtaining high-quality crystals for X-ray diffraction studies.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the HIV-1 protease/JG-365 complex and the crystallographic analysis.
Table 1: Inhibitor and Binding Affinity
| Parameter | Value | Reference |
| Inhibitor | This compound | [1][2] |
| Inhibitor Sequence | Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe | [1][2] |
| Inhibition Constant (Ki) | 0.24 nM | [1][2][3] |
Table 2: Crystallographic Data for HIV-1 Protease/JG-365 Complex
| Parameter | Value | Reference |
| PDB ID | 2J9J / 7HVP | [2][5] |
| Resolution | 1.04 Å / 2.4 Å | [1][5] |
| Space Group | P4₁2₁2 | [4] |
| Unit Cell Dimensions (a, b, c) | 50.24 Å, 50.24 Å, 106.56 Å | [4] |
| R-factor | 0.146 (at 2.4 Å) | [1][2] |
Experimental Protocols
This section details the methodologies for the preparation of the chemically synthesized HIV-1 protease and its co-crystallization with the inhibitor this compound.
Protocol 1: Preparation of Chemically Synthesized HIV-1 Protease
The HIV-1 protease used in the original crystallization studies with this compound was prepared by total chemical synthesis.[1][4] This approach allows for the incorporation of non-coded amino acids and isotopic labels. In the foundational studies, the cysteines at positions 67 and 95 were replaced with α-amino-n-butyric acid to prevent oxidation and simplify handling.[4]
Note: The total chemical synthesis of a protein is a complex process requiring specialized expertise and equipment. For a detailed methodology, users are directed to the original publications by Stephen B.H. Kent and colleagues.
Protocol 2: Co-crystallization of HIV-1 Protease with this compound
This protocol is a modification of the method originally described by McKeever et al. for the crystallization of HIV-1 protease.[4][5]
Materials:
-
Chemically synthesized and purified HIV-1 protease
-
This compound inhibitor
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.4)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Deionized water
-
Crystallization plates (e.g., VDX plates)
-
Siliconized glass cover slips
Procedure:
-
Preparation of the Protein-Inhibitor Complex:
-
Dissolve the chemically synthesized HIV-1 protease in an appropriate buffer (e.g., 50 mM sodium cacodylate, pH 7.0 with 250 mM NaCl, as used for the unliganded enzyme) to a final concentration suitable for crystallization (typically 1-2 mg/mL).
-
Add a 5-fold molar excess of the this compound inhibitor to the protein solution.
-
Incubate the mixture to allow for complex formation. The exact incubation time and temperature were not specified in the abstracts, but a common practice is to incubate for at least 1 hour on ice or at 4°C.
-
-
Crystallization Setup (Vapor Diffusion - Hanging Drop Method):
-
Prepare the reservoir solution by mixing the 0.1 M sodium acetate buffer (pH 5.4) with the saturated ammonium sulfate solution in a 1:1 (v/v) ratio.
-
Pipette 500 µL to 1 mL of the reservoir solution into the wells of the crystallization plate.
-
On a siliconized glass cover slip, mix 2-5 µL of the protein-inhibitor complex solution with an equal volume of the reservoir solution.
-
Invert the cover slip and seal the well of the crystallization plate.
-
-
Crystal Growth:
-
Incubate the crystallization plates at a constant temperature. Crystals of the HIV-1 protease/JG-365 complex were reported to grow at approximately 23°C over a period of 3 days.[2]
-
Monitor the drops periodically for the appearance of crystals. The crystals are described as having a tetragonal bipyramidal morphology.[5]
-
-
Crystal Handling and Data Collection:
Visualizations
Experimental Workflow for Crystallization
The following diagram illustrates the key steps in the protocol for co-crystallizing HIV-1 protease with this compound.
Caption: Workflow for the co-crystallization of HIV-1 protease and this compound.
References
- 1. Conserved folding in retroviral proteases: crystal structure of a synthetic HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocryst-stud.home.amu.edu.pl [biocryst-stud.home.amu.edu.pl]
- 5. Crystallization of the aspartylprotease from the human immunodeficiency virus, HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing JG-365 Concentration for Antiviral Effect
Welcome to the technical support center for JG-365, a potent HIV-1 protease inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for its antiviral effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic heptapeptide-derived inhibitor that targets the active site of the Human Immunodeficiency Virus 1 (HIV-1) protease.[1][2][3] Its mechanism of action is based on its structure, which includes a hydroxyethylamine moiety that acts as a non-cleavable mimic of the tetrahedral transition state of the viral polyprotein cleavage reaction.[2][3] By binding tightly to the active site, this compound competitively inhibits the protease, preventing the processing of viral Gag and Gag-Pol polyproteins. This inhibition is crucial as the cleavage of these polyproteins is an essential step for the maturation of infectious HIV virions.[4][5][6]
Q2: What is the reported inhibitory constant (Ki) for this compound against HIV-1 protease?
A2: The reported inhibition constant (Ki) for this compound against HIV-1 protease is 0.24 nM.[2][3] This low nanomolar value indicates a very high affinity of the inhibitor for the enzyme.
Q3: Has the 50% inhibitory concentration (IC50) for this compound in cell culture been determined?
Q4: Is there any data on the cytotoxicity of this compound?
A4: Similar to the IC50 data, comprehensive cytotoxicity data, such as the 50% cytotoxic concentration (CC50), is not detailed in the primary structural studies of this compound. It is essential to perform a cytotoxicity assay in parallel with the antiviral assay to determine the therapeutic index (Selectivity Index, SI = CC50/IC50). A general protocol for assessing cytotoxicity is provided in the "Experimental Protocols" section.
Data Presentation
To facilitate experimental design, the following table summarizes the key quantitative data for this compound. Please note that the IC50 and CC50 values are placeholders and should be determined experimentally.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| Inhibition Constant (Ki) | 0.24 nM | - | HIV-1 Protease | [2][3] |
| 50% Inhibitory Conc. (IC50) | To be determined | e.g., MT-4, CEM | e.g., HIV-1 IIIB, NL4-3 | - |
| 50% Cytotoxic Conc. (CC50) | To be determined | e.g., MT-4, CEM | N/A | - |
| Selectivity Index (SI) | To be determined | e.g., MT-4, CEM | e.g., HIV-1 IIIB, NL4-3 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general templates and may require optimization for your specific experimental conditions.
Protocol 1: Determination of 50% Inhibitory Concentration (IC50) of this compound
Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 50% in a cell-based assay.
Materials:
-
This compound
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete culture medium.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform at least 8 dilutions.
-
Infection and Treatment:
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., at a multiplicity of infection (MOI) of 0.01-0.05) in 50 µL of medium.
-
Include control wells: cells only (mock-infected), cells + virus (untreated control), and cells + highest concentration of this compound without virus (toxicity control).
-
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the untreated virus control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) of this compound
Objective: To determine the concentration of this compound that reduces the viability of the host cells by 50%.
Materials:
-
This compound
-
The same cell line used for the antiviral assay (e.g., MT-4 cells)
-
Complete culture medium
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete culture medium.
-
Compound Dilution: Prepare the same serial dilutions of this compound as in the antiviral assay.
-
Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include control wells with cells only (untreated control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay:
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated cell control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Caption: Experimental Workflow for IC50 and CC50 Determination.
Troubleshooting Guide
Issue 1: High variability in p24 ELISA results.
-
Possible Cause: Inconsistent pipetting, uneven cell seeding, or variability in viral infection.
-
Solution: Ensure accurate and consistent pipetting techniques. Use a multichannel pipette for adding reagents to multiple wells simultaneously. Mix cell and virus stocks thoroughly before dispensing. Perform serial dilutions of the virus to determine the optimal inoculum for consistent infection.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity and minimize evaporation.
-
Issue 2: No significant viral inhibition observed even at high this compound concentrations.
-
Possible Cause: Inactive compound.
-
Solution: Verify the integrity and purity of the this compound stock. If possible, confirm its activity in a cell-free enzymatic assay against purified HIV-1 protease.
-
-
Possible Cause: Drug-resistant HIV-1 strain.
-
Solution: Ensure the HIV-1 strain used is sensitive to protease inhibitors. If working with clinical isolates, consider sequencing the protease gene to check for known resistance mutations.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Double-check all reagent concentrations, incubation times, and the MOI of the virus. Ensure that the this compound is present throughout the entire infection period.
-
Issue 3: Significant cytotoxicity observed at concentrations where antiviral activity is expected.
-
Possible Cause: this compound has a narrow therapeutic window in the chosen cell line.
-
Solution: Test the compound in different HIV-1 permissive cell lines (e.g., CEM, H9, or primary PBMCs) to see if a better therapeutic index can be achieved.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent control to assess its effect on cell viability.
-
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. pnas.org [pnas.org]
- 2. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor [authors.library.caltech.edu]
- 3. pnas.org [pnas.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 6. HIV-1 protease - Wikipedia [en.wikipedia.org]
Troubleshooting JG-365 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the HIV protease inhibitor, JG-365.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is an inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. It is primarily used in research settings to study the mechanisms of HIV replication and to develop antiretroviral therapies.
Q2: I'm having trouble dissolving this compound. What is the recommended solvent?
A2: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For many experimental applications, preparing a concentrated stock solution in DMSO is the recommended first step.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. To mitigate this, you can try several strategies:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the dilution process: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Use a co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can improve solubility.
-
Adjust the pH: The solubility of peptide-like molecules can be pH-dependent. Experimenting with a pH range around the physiological norm may help.
Q4: Can I use heat or sonication to dissolve this compound?
A4: Gentle heating (e.g., a 37°C water bath) and brief sonication can aid in dissolving stubborn compounds. However, the thermal stability of this compound has not been extensively reported. It is crucial to use these methods with caution to avoid potential degradation. Always start with short durations and visually inspect for any changes in the solution's appearance.
Q5: How should I store my this compound stock solution?
A5: For short-term storage (days to weeks), keep the stock solution at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C[1]. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use vials.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.
Problem 1: this compound powder will not dissolve in the initial solvent.
-
Possible Cause: The chosen solvent is inappropriate for this compound.
-
Troubleshooting Steps:
-
Confirm the solvent: The primary recommended solvent is DMSO[1].
-
Gentle agitation: Vortex the solution for 1-2 minutes.
-
Apply gentle heat: Place the vial in a 37°C water bath for 5-10 minutes.
-
Use sonication: Sonicate the vial in short bursts in a water bath.
-
Increase solvent volume: If the concentration is high, try adding more solvent to reduce it.
-
Problem 2: The this compound solution is cloudy or contains visible precipitate after dilution into an aqueous buffer.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded.
-
Troubleshooting Steps:
-
Reduce the final concentration: This is the most effective way to prevent precipitation.
-
Modify the dilution method: Prepare intermediate dilutions in a mixture of your organic solvent and aqueous buffer before the final dilution.
-
Incorporate solubility enhancers:
-
Co-solvents: Add a small amount (typically 1-5%) of ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the aqueous buffer.
-
Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain solubility.
-
-
Adjust the pH of the aqueous buffer: Since this compound is a peptide-like inhibitor, its solubility may be influenced by pH. Test a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimal condition for your experiment.
-
Quantitative Data Summary
Table 1: Recommended Solvents for Initial Solubility Testing of this compound
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Generally the best starting solvent for creating high-concentration stock solutions. |
| Ethanol | 1-10 mM | Can be used as a co-solvent in aqueous buffers. |
| N,N-Dimethylformamide (DMF) | 1-10 mM | An alternative polar aprotic solvent to DMSO. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method is useful for rapid assessment of solubility.
Methodology:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Add aqueous buffer: Add a fixed volume of your experimental aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate: Shake the plate at room temperature for 1-2 hours.
-
Measure turbidity: Use a nephelometer to measure the light scattering in each well. An increase in nephelometry units indicates precipitation.
-
Data analysis: The kinetic solubility is the highest concentration of this compound that does not show significant precipitation.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility, which is a more accurate measure.
Methodology:
-
Add excess solid: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS).
-
Equilibrate: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the sample at high speed and carefully collect the supernatant, or filter the solution using a 0.22 µm filter.
-
Quantify concentration: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data analysis: The measured concentration represents the thermodynamic solubility of this compound in that solvent.
Visualizations
HIV Protease Signaling Pathway
References
Common experimental errors with JG-365
Technical Support Center: JG-365
Disclaimer: The following information is provided for a hypothetical compound, "this compound," as no specific data for a compound with this designation is publicly available. The content, including protocols and data, is intended as a representative example for researchers working with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and maximum stock concentration for this compound?
A1: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, we recommend preparing a 10 mM stock solution in sterile, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the stability of this compound in aqueous media?
A2: this compound is stable in aqueous cell culture media for up to 72 hours at 37°C. For longer experiments, it is advisable to replenish the media with freshly diluted compound every 48-72 hours to maintain its effective concentration.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is a potent inhibitor of its primary target, some off-target activity has been observed at concentrations significantly higher than the IC50. We recommend performing a counterscreen against a panel of related kinases to assess off-target effects in your specific model system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: We are observing significant variability in the IC50 values for this compound between experiments. What could be the cause?
A: Several factors can contribute to inconsistent IC50 values. Please consider the following:
-
Cell Density: Ensure that cells are seeded at a consistent density across all experiments. Over-confluent or under-confluent cells can exhibit different sensitivities to the compound.
-
Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Avoid using old or repeatedly freeze-thawed stock solutions.
-
Assay Incubation Time: The duration of compound exposure can significantly impact the apparent IC50. Use a consistent incubation time for all assays.
-
Reagent Quality: Ensure that the viability assay reagents (e.g., MTT, resazurin) are not expired and have been stored correctly.
Issue 2: Loss of Compound Activity
Q: this compound appears to have lost its inhibitory effect in our recent experiments. What should we do?
A: A perceived loss of activity can often be traced to issues with compound storage or experimental setup.
-
Improper Storage: this compound is sensitive to repeated freeze-thaw cycles. Ensure that the stock solution is aliquoted and stored at -80°C.
-
Adsorption to Plastics: At low concentrations, this compound may adsorb to certain types of plasticware. Consider using low-adhesion microplates and pipette tips.
-
Cell Line Integrity: Verify the identity and health of your cell line. Genetic drift or mycoplasma contamination can alter cellular responses.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 (Viability) | 50 nM | MCF-7 | 72h incubation, CellTiter-Glo® |
| IC50 (Viability) | 150 nM | PC-3 | 72h incubation, CellTiter-Glo® |
| Target IC50 (Biochemical) | 5 nM | Recombinant Kinase | 1h incubation, ADP-Glo™ |
| Recommended in vitro Conc. | 10-500 nM | - | - |
| Solubility (DMSO) | 50 mM | - | - |
| Solubility (PBS) | < 1 µM | - | - |
Experimental Protocols
Western Blot Analysis of Target Inhibition
This protocol describes how to assess the inhibitory effect of this compound on its downstream target phosphorylation.
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated target and total target overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Technical Support Center: Overcoming Off-Target Effects of JG-365
Welcome to the technical support center for JG-365, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK9.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[1][2][3] By inhibiting CDK9, this compound leads to a reduction in the phosphorylation of RNAPII, thereby suppressing the transcription of specific genes, including many anti-apoptotic proteins and oncogenes.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of CDK9. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[4][5] Overexpressing a drug-resistant mutant of the intended target kinase (CDK9) should reverse the observed phenotype if the effect is on-target.[4] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[5]
Q3: How can I proactively identify potential off-target effects of this compound?
A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[4][5] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches can identify protein interactions, including off-target kinases.[4]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[4] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[4] It is also good practice to use a structurally unrelated inhibitor targeting the same kinase to see if it reproduces the same phenotype.[6]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[5] 2. Test inhibitors with different chemical scaffolds but the same target.[5] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[5] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.[5] 2. Consider dose interruption or reduction strategies in your experimental design.[5] | Minimized cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[5] | Prevention of compound precipitation, which can lead to non-specific effects.[5] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[5] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[5] | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.[5] |
| Inhibitor instability | 1. Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[5] |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[5] | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[5] |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its intended target (CDK9) and a selection of common off-target kinases. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Kinase | This compound IC50 (nM) |
| CDK9/Cyclin T1 (On-Target) | 5 |
| CDK1/Cyclin B | 150 |
| CDK2/Cyclin A | 85 |
| CDK5/p25 | 250 |
| GSK3β | >1000 |
| ROCK1 | 750 |
| PIM1 | 400 |
Key Experimental Protocols
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of this compound on CDK9 and potential off-target kinases.
Protocol:
-
Assay Setup: In a microplate, combine the recombinant active kinase (e.g., CDK9/Cyclin T1), the kinase substrate (e.g., a peptide or inactive downstream kinase), and ATP.[7]
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor as a positive control.[7]
-
Kinase Reaction: Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to occur.[7]
-
Detection: The amount of phosphorylation can be quantified using various methods, such as a fluorescence-based assay with a specific antibody that recognizes the phosphorylated substrate.[7]
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Western Blot Analysis for Phosphorylated and Total Protein Levels
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the CDK9 signaling pathway and potential off-target pathways.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-RNAPII Ser2) and total proteins (e.g., RNAPII, and a loading control like GAPDH or β-actin) overnight at 4°C.[7]
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages with its intended target (CDK9) in a physiological context.
Protocol:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A selective inhibitor like this compound will stabilize its target protein (CDK9), leading to a shift in its melting curve to a higher temperature. A significant thermal shift provides strong evidence of target engagement.[8]
Visualizations
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with JG-365, a Selective CDK9 Inhibitor
This guide is designed for researchers, scientists, and drug development professionals using JG-365, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, and its inhibition is a promising therapeutic strategy, particularly in oncology.[1][2] However, as with any experimental compound, unexpected results can occur. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective CDK9 inhibitor like this compound?
A1: this compound is designed to selectively inhibit CDK9, a component of the positive Transcription Elongation Factor b (P-TEFb) complex.[1] By inhibiting CDK9, the compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II), which is crucial for the transition from transcriptional initiation to elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[3][4]
Q2: I'm observing an unexpected increase in the expression of some genes after treatment. Why is this happening?
A2: This is a documented phenomenon with CDK9 inhibitors.[5] Potential causes include:
-
Transcriptional Reprogramming: Inhibition of a key transcriptional regulator like CDK9 can trigger complex compensatory mechanisms within the cell, leading to the upregulation of certain genes as part of a stress response or survival pathway.[5]
-
Off-Target Effects: While designed to be selective, at higher concentrations, off-target effects cannot be completely ruled out. These off-target activities could inadvertently activate other signaling pathways.[5]
Q3: Why am I not seeing the expected level of apoptosis in my cancer cell line?
A3: A lack of expected apoptosis could be due to several factors:[5]
-
Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant apoptotic response.[6]
-
Cell Line Resistance: The specific cell line you are using may have intrinsic or acquired resistance to CDK9 inhibition.[5]
-
Compound Degradation: Improper storage or handling of the compound can lead to a loss of activity.[5]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values can compromise the reliability of your results. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Standardize the cell number used for all viability assays. Use a cell counter for accuracy.[6] |
| Variations in cell passage number | Use a consistent and low passage number for your experiments. Thaw a new vial of cells after a defined number of passages.[6] |
| Inaccurate drug concentration | Prepare fresh serial dilutions for each experiment. Verify pipette calibration. |
| Differences in incubation time | Ensure the incubation time after treatment is consistent across all experiments. |
Issue 2: No significant decrease in target protein levels (e.g., Mcl-1, MYC)
If you are not observing the expected downregulation of CDK9 target proteins, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal drug concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.[5] |
| Insufficient treatment duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing target protein downregulation.[5] |
| Compound inactivity | Test your current stock of this compound on a sensitive, positive control cell line to confirm its activity.[5] |
| Cell line resistance | Investigate potential resistance mechanisms, such as mutations in the CDK9 kinase domain or upregulation of alternative survival pathways.[5] |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[1]
-
Reagent Addition: Add a cell viability reagent (e.g., MTT, CCK8) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[6]
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Western Blot for Target Protein Downregulation
This protocol is to verify the on-target effect of this compound by measuring the levels of downstream proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Mcl-1, MYC, and a loading control like GAPDH or β-actin), followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
CDK9 Signaling Pathway
Caption: The inhibitory action of this compound on the CDK9 signaling pathway.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of JG-365
Welcome to the technical support center for JG-365. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo bioavailability of this compound, a potent protease inhibitor. Given its peptide-like structure and high molecular weight, this compound is anticipated to exhibit characteristics of a Biopharmaceutics Classification System (BCS) Class III or IV compound, facing challenges such as poor aqueous solubility, low membrane permeability, and susceptibility to first-pass metabolism.
This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you design and execute effective in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an experimental protease inhibitor with a complex chemical structure (C42H68N8O11).[1] Like many protease inhibitors, it is a relatively large and lipophilic molecule, which can lead to poor aqueous solubility.[2][3] These properties often result in low oral bioavailability due to dissolution rate-limited absorption, significant first-pass metabolism in the gut and liver, and potential efflux by transporters like P-glycoprotein (P-gp).[4][5][6] Enhancing bioavailability is critical to achieving therapeutic plasma concentrations and ensuring consistent in vivo efficacy.
Q2: What are the initial steps to assess the bioavailability of this compound?
A2: The first step is to conduct a preliminary pharmacokinetic (PK) study in an animal model (e.g., rats). This typically involves administering this compound both intravenously (IV) and orally (PO) to different groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose helps assess oral absorption. By comparing the Area Under the Curve (AUC) from the PO and IV routes, you can calculate the absolute oral bioavailability (F%).
Q3: What is "first-pass metabolism" and how does it affect this compound?
A3: First-pass metabolism is the process where a drug is extensively metabolized, primarily in the liver and gut wall, after oral administration and before it reaches systemic circulation.[7][8] Protease inhibitors are often substrates for cytochrome P450 enzymes (especially CYP3A4) in these tissues.[9] This can significantly reduce the amount of active this compound that reaches the bloodstream, leading to low bioavailability.[4][10]
Q4: What are efflux transporters and what is their impact on this compound absorption?
A4: Efflux transporters, such as P-glycoprotein (P-gp), are proteins located on the surface of cells in the intestines, liver, and other tissues. They actively pump drugs and other xenobiotics out of the cells and back into the intestinal lumen, effectively preventing their absorption into the bloodstream.[5][11] Many HIV protease inhibitors are known substrates of P-gp, which can be a major barrier to achieving adequate oral bioavailability.[12]
Troubleshooting Guide
Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Recommended Solution & Rationale |
| Poor Aqueous Solubility | The dissolution of this compound in the gastrointestinal fluids is too slow, limiting the amount of drug available for absorption.[13] |
| 1. Particle Size Reduction: Decrease the particle size of the this compound drug substance through micronization or nanosizing. This increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[14] 2. Formulation as an Amorphous Solid Dispersion (ASD): Create an ASD by dispersing this compound in a polymer matrix. The amorphous form has higher energy and greater solubility than the stable crystalline form. Techniques include spray drying and hot-melt extrusion. | |
| Extensive First-Pass Metabolism | This compound is rapidly metabolized by CYP enzymes (e.g., CYP3A4) in the intestinal wall and liver before it can reach systemic circulation.[7] |
| 1. Co-administration with a CYP3A4 Inhibitor: This is a common strategy for protease inhibitors. A low, non-therapeutic dose of a potent CYP3A4 inhibitor like Ritonavir or Cobicistat can be co-administered.[9][15] This "boosting" significantly increases the plasma concentration and half-life of the primary drug. | |
| P-glycoprotein (P-gp) Efflux | This compound is actively transported back into the intestinal lumen by P-gp, preventing its absorption.[5] |
| 1. Co-administration with a P-gp Inhibitor: Many CYP3A4 inhibitors, including Ritonavir, are also potent P-gp inhibitors.[11] Therefore, the boosting strategy can simultaneously address both first-pass metabolism and efflux. |
Problem 2: High inter-animal variability in plasma concentrations.
| Possible Cause | Recommended Solution & Rationale |
| Food Effects | The presence or absence of food in the GI tract can significantly and variably alter the bioavailability of protease inhibitors.[16] Food can change GI motility, pH, and bile salt secretion, affecting drug dissolution and absorption. |
| 1. Standardize Feeding Conditions: Conduct studies in either fasted or fed animals and maintain consistency across all study groups. For poorly soluble drugs, administration with a high-fat meal can sometimes enhance absorption by increasing the secretion of bile salts, which aid in solubilization.[16] | |
| Inconsistent Formulation | The drug is not uniformly suspended or dissolved in the dosing vehicle, leading to inconsistent dosing between animals. |
| 1. Improve Formulation Homogeneity: For suspensions, ensure vigorous and consistent mixing before dosing each animal. Consider using a vehicle with a higher viscosity to prevent settling. 2. Use a Solubilizing Formulation: Employ strategies like Self-Emulsifying Drug Delivery Systems (SEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids), improving solubility and providing more consistent absorption. |
Data Presentation: Hypothetical Pharmacokinetic Parameters
The table below illustrates hypothetical data from a rat PK study, comparing different formulation strategies for this compound administered orally at 10 mg/kg. An IV dose of 1 mg/kg resulted in an AUC of 2,500 ng·h/mL.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 55 | 4.0 | 475 | 1.9% |
| Micronized Suspension | 150 | 2.0 | 1,350 | 5.4% |
| Solid Dispersion | 420 | 2.0 | 4,100 | 16.4% |
| SEDDS | 650 | 1.5 | 7,250 | 29.0% |
| SEDDS + Ritonavir (10 mg/kg) | 2,100 | 2.0 | 28,500 | >100%* |
*Note: Bioavailability >100% suggests that the clearance of this compound was reduced due to the inhibitory effect of Ritonavir on its metabolism, a desired outcome in "boosting."
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 3 days before the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide access to standard chow and water ad libitum. For fasted studies, withhold food for 12 hours prior to dosing.
-
Groups:
-
Group 1: IV administration (n=3). Dose: 1 mg/kg via tail vein injection. Vehicle: 5% DMSO, 40% PEG400, 55% Saline.
-
Group 2: PO administration (n=4 per formulation). Dose: 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at specified time points into EDTA-coated tubes.
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma concentrations of this compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Calculate PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Protocol 2: In Vitro Dissolution Testing with Biorelevant Media
-
Objective: To assess the dissolution rate of different this compound formulations under conditions simulating the gastrointestinal tract.
-
Apparatus: USP Dissolution Apparatus 2 (paddle method) at 37°C with a paddle speed of 75 rpm.
-
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.
-
-
Procedure:
-
Add 500 mL of the selected dissolution medium to each vessel.
-
Introduce the this compound formulation (amount equivalent to a target dose) into each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 1 mL) from each vessel.
-
Immediately filter the sample through a 0.45 µm filter.
-
Analyze the concentration of dissolved this compound in the filtrate by HPLC-UV or LC-MS/MS.
-
-
Analysis: Plot the percentage of drug dissolved versus time for each formulation in each medium to generate dissolution profiles.
Visualizations
Caption: Workflow for enhancing and evaluating the in vivo bioavailability of this compound.
Caption: The HIV life cycle, highlighting the role of protease targeted by this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Preformulation studies of a novel HIV protease inhibitor, AG1343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. Influence of Drug Transport Proteins on Pharmacokinetics and Drug Interactions of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease inhibitors in patients with HIV disease. Clinically important pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 11. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transport of HIV protease inhibitors through the blood-brain barrier and interactions with the efflux proteins, P-glycoprotein and multidrug resistance proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medscape.com [medscape.com]
Technical Support Center: Refining JG-365 Delivery Methods for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when using JG-365 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins.[4] Inhibition of this enzyme by this compound prevents the formation of infectious viral particles.[5]
Q2: How should I dissolve this compound for use in cell-based assays?
This compound is a hydrophobic compound and should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. For cell-based assays, it is crucial to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock solution should then be serially diluted to the final working concentration in the cell culture medium. To avoid precipitation, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[6][7][8][9][10][11]
Q3: What are the potential off-target effects of this compound that I should be aware of?
While this compound specifically targets HIV-1 protease, it is important to consider potential off-target effects that have been observed with other HIV-1 protease inhibitors. These can include the induction of endoplasmic reticulum (ER) stress, which can lead to apoptosis (programmed cell death).[12][13][14] Some HIV protease inhibitors have also been shown to affect cellular metabolism and induce features of cellular senescence.[15][16] Researchers should be mindful of these potential effects when interpreting their results.
Q4: Which cell viability or cytotoxicity assays are recommended for use with this compound?
Several colorimetric and fluorometric assays can be used to assess cell viability and the cytotoxic potential of this compound. Commonly used methods include:
-
MTT/XTT Assays: These assays measure the metabolic activity of viable cells by monitoring the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[17]
-
Resazurin-based assays (e.g., alamarBlue): These assays are similar to MTT but use the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) to quantify cell viability.[7][18]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Fluorescent Dye-based Assays (e.g., Propidium Iodide, SYTOX Green): These assays use dyes that are excluded from live cells but can penetrate the compromised membranes of dead or dying cells, allowing for quantification by fluorescence microscopy or flow cytometry.[15]
The choice of assay may depend on the specific cell type and experimental design.[18]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Question: I observed a precipitate forming when I added my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent this?
Answer: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue.[11] This "crashing out" occurs when the compound's solubility limit is exceeded as the concentration of the organic solvent (DMSO) is reduced.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Compound Concentration | The final concentration of this compound in the medium is higher than its aqueous solubility. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Start with a lower final concentration in your experiments. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium while gently mixing.[11][19] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.[19] |
| Serum Components | Proteins and other components in fetal bovine serum (FBS) can sometimes interact with the compound and cause it to precipitate. | Try pre-diluting the this compound stock in a small volume of serum-free medium before adding it to the final complete medium. |
Issue 2: Inconsistent or Unreliable Results in Cell-Based Assays
Question: I am seeing high variability between replicate wells and experiments when testing this compound. What are the potential sources of this variability?
Answer: Inconsistent results in cell-based assays can stem from several factors related to both the compound delivery and the assay itself.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| DMSO Toxicity | The final concentration of DMSO in the assay wells may be toxic to the cells, affecting their viability and response to this compound.[6][7][8][9] | Perform a DMSO toxicity curve for your specific cell line to determine the maximum non-toxic concentration (typically ≤ 0.5%).[11] Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) in your experiments.[7] |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variability in the assay readout. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consistent pipetting technique to dispense cells evenly. |
| Edge Effects | Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to create a humidity barrier. |
| Compound Instability | This compound may degrade over time in the aqueous culture medium at 37°C. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator before the assay is read. |
| Assay Timing | The incubation time with this compound may not be optimal to observe the desired effect. | Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell line. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (IC50)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on a given cell line using a resazurin-based viability assay.
Materials:
-
This compound
-
100% DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., alamarBlue)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Prepare final treatment solutions by diluting the DMSO stock solutions 1:1000 in pre-warmed complete cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Prepare a vehicle control by diluting 100% DMSO 1:1000 in complete medium.
-
Prepare a "no-cell" control with medium only for background fluorescence.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared treatment solutions (including vehicle control) to the appropriate wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Assay:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[20][21]
-
Protocol 2: Antiviral Activity Assay (CPE Reduction Assay)
This protocol describes a method to evaluate the antiviral activity of this compound against HIV-1 by measuring the reduction of the viral-induced cytopathic effect (CPE).
Materials:
-
This compound
-
100% DMSO
-
HIV-1 susceptible T-cell line (e.g., MT-4, H9)
-
HIV-1 laboratory-adapted strain
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or resazurin)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Compound and Cell Preparation:
-
Prepare serial dilutions of this compound in complete medium as described in Protocol 1.
-
Prepare a cell suspension of the target T-cell line at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the serially diluted this compound solutions to the wells.
-
Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
Immediately add 100 µL of HIV-1 at a predetermined multiplicity of infection (MOI) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days, or until significant CPE is observed in the virus control wells.
-
-
Quantification of CPE:
-
Perform a cell viability assay (e.g., MTT or resazurin) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of protection from CPE for each this compound concentration using the following formula: % Protection = [ (ODTreated - ODVirus Control) / (ODCell Control - ODVirus Control) ] x 100
-
Plot the percentage of protection against the logarithm of the this compound concentration and determine the EC50 (50% effective concentration).
-
Visualizations
Caption: HIV-1 Lifecycle and the Site of Action for this compound.
Caption: General workflow for an antiviral cytopathic effect (CPE) reduction assay.
Caption: Potential off-target effect of HIV-1 Protease Inhibitors via ER stress.
References
- 1. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HIV Protease Inhibitors Induce Endoplasmic Reticulum Stress and Disrupt Barrier Integrity in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV Protease Inhibitors Sensitize Human Head and Neck Squamous Carcinoma Cells to Radiation by Activating Endoplasmic Reticulum Stress | PLOS One [journals.plos.org]
- 14. Newly Discovered Links between HIV and Cell Stress Could Point to Novel Treatments [prnewswire.com]
- 15. Antiretroviral protease inhibitors induce features of cellular senescence that are reversible upon drug removal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inhibitor-X (JG-365) Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the small molecule inhibitor, Inhibitor-X (JG-365), during long-term experiments.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during your experiments with Inhibitor-X (this compound).
Issue 1: Rapid Degradation of Inhibitor-X (this compound) in Cell Culture Media
If you observe that Inhibitor-X (this compound) is degrading quickly in your cell culture medium, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[1] | Perform a stability check in a simpler buffer system, such as PBS, at 37°C to assess its intrinsic aqueous stability.[1] |
| Media Components: Certain components in the cell culture media, like specific amino acids or vitamins, could be reacting with and degrading the compound.[1] | Test the stability of Inhibitor-X (this compound) in different types of cell culture media to identify any reactive components.[1] |
| Serum Interactions: Components within the serum, or the absence thereof, may affect compound stability. | Evaluate stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] |
| pH Instability: The pH of the media may fluctuate during the experiment, affecting the stability of the pH-sensitive compound.[1] | Ensure the pH of your media remains stable throughout the duration of your experiment.[1] |
Issue 2: High Variability in Stability Measurements Between Replicates
High variability in your results can obscure the true stability profile of Inhibitor-X (this compound).
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling: Variations in the timing and method of sample collection and processing can introduce variability. | Ensure precise and consistent timing for sample collection and processing for all replicates.[1] |
| Analytical Method Issues: The analytical method, such as HPLC-MS, may not be fully validated for your specific experimental conditions.[2][3] | Validate your analytical method for linearity, precision, and accuracy.[1] |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium, leading to inconsistent concentrations.[1] | Confirm the complete dissolution of the compound in the solvent and media. Consider using a brief sonication step if necessary. |
Issue 3: Loss of Inhibitor-X (this compound) Activity Over Time in a Cell-Based Assay
A gradual or sudden loss of the expected biological effect of Inhibitor-X (this compound) can indicate degradation.
| Possible Cause | Suggested Solution |
| Compound Degradation: The inhibitor is degrading into inactive byproducts under the experimental conditions. | Determine the half-life of Inhibitor-X (this compound) in your specific cell culture media and consider replenishing the compound at appropriate intervals. |
| Cellular Metabolism: The cells themselves may be metabolizing and inactivating the compound. | Analyze cell lysates over time to measure the intracellular concentration of Inhibitor-X (this compound) and its potential metabolites. |
| Non-specific Binding: The compound may be binding to plasticware or other surfaces, reducing its effective concentration.[1] | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Inhibitor-X (this compound) stock solutions?
A1: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below to minimize degradation. It is recommended to use freshly prepared solutions or to use them within one month of preparation.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]
Q2: How can I determine the stability of Inhibitor-X (this compound) in my specific experimental setup?
A2: A stability study using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended. This involves incubating the compound in your experimental media at 37°C and measuring its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours).[1]
Q3: My compound appears to be a targeted protein degrader. Are there specific stability concerns I should be aware of?
A3: Yes, targeted protein degraders, which are often larger molecules, can present unique challenges. Their complex structures may lead to lower stability.[5] It is crucial to assess not just the stability of the parent molecule but also to ensure that any degradation products do not interfere with the assay or exhibit off-target toxicity.[6]
Q4: What are some general strategies to improve the stability of small molecules in long-term experiments?
A4: Consider the use of antioxidants in your media if oxidative degradation is suspected.[7] Encapsulation methods or formulation with stabilizing agents like cyclodextrins can also be explored to protect the compound from degradation.[4] Additionally, ensuring the purity of your compound is critical, as impurities can sometimes catalyze degradation.
Experimental Protocols
Protocol 1: Assessing the Stability of Inhibitor-X (this compound) in Cell Culture Media
This protocol outlines a general procedure for determining the stability of Inhibitor-X (this compound) in cell culture media using HPLC-MS.
Materials:
-
Inhibitor-X (this compound)
-
DMSO (or other appropriate solvent)
-
Cell culture medium (with and without 10% FBS)
-
24-well plates (low-protein-binding recommended)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of Inhibitor-X (this compound) in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a working solution of Inhibitor-X (this compound) by diluting the stock solution in the respective media to a final concentration of 10 µM.[1]
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM Inhibitor-X (this compound) working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).[1]
-
-
Incubation and Sampling:
-
Sample Analysis:
-
Analyze the collected samples by a validated HPLC-MS method to determine the concentration of Inhibitor-X (this compound).
-
-
Data Analysis:
-
Calculate the percentage of Inhibitor-X (this compound) remaining at each time point by normalizing the peak area to the average peak area at time 0.[1]
-
Visualizations
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Caption: A simplified signaling pathway showing the inhibitory action of Inhibitor-X (this compound).
References
- 1. benchchem.com [benchchem.com]
- 2. promocell.com [promocell.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. contractpharma.com [contractpharma.com]
- 6. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
No Publicly Available Data on the Antiviral Efficacy of JG-365
Despite a comprehensive search of available scientific literature and public databases, no information regarding the antiviral efficacy or mechanism of action for a compound designated "JG-365" could be identified. As a result, a comparison guide validating its performance against other antiviral agents cannot be provided at this time.
Extensive searches for "this compound antiviral efficacy," "this compound mechanism of action," and related terms did not yield any relevant publications, clinical trial data, or preclinical study results. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in public forums, or it may be an incorrect designation.
For researchers, scientists, and drug development professionals seeking information on antiviral agents, it is crucial to rely on peer-reviewed and publicly accessible data to make informed comparisons and decisions. Without such data for this compound, any assessment of its potential efficacy would be purely speculative.
General Landscape of Antiviral Drugs for Influenza
While information on this compound is unavailable, the current landscape of approved antiviral medications for influenza A and B viruses includes several classes of drugs with well-documented mechanisms of action and clinical efficacy.[1][2][3][4] These are broadly categorized as:
-
Neuraminidase Inhibitors: This class includes drugs like Oseltamivir (Tamiflu), Zanamivir (Relenza), and Peramivir (Rapivab).[1][4] They function by blocking the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells, thereby preventing the spread of infection.[5]
-
Cap-Dependent Endonuclease Inhibitors: Baloxavir marboxil (Xofluza) is an example of this class.[1][4] It targets the cap-dependent endonuclease activity of the viral polymerase, interfering with viral RNA transcription and blocking virus replication.[4]
-
Adamantanes: This older class of drugs, including Amantadine and Rimantadine, targets the M2 ion channel of influenza A viruses, inhibiting viral uncoating.[3] However, widespread resistance has led to the recommendation against their use for currently circulating influenza strains.[4]
The Importance of Data Transparency in Drug Development
The process of validating a new antiviral agent involves rigorous preclinical and clinical research, the results of which are typically published in scientific journals and presented at conferences. This transparency is fundamental to the scientific process, allowing for independent review, replication of findings, and a clear understanding of a compound's potential benefits and risks.
Until data on this compound becomes publicly available through such channels, it is not possible to create the requested comparison guide or to validate its antiviral efficacy. Researchers are encouraged to consult established scientific databases and regulatory agency websites for the most current and reliable information on antiviral drug development.
References
JG-365: A Comparative Analysis Against Leading HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational HIV-1 protease inhibitor, JG-365, with several FDA-approved protease inhibitors (PIs). The content is based on available preclinical data and is intended to inform research and drug development efforts in the field of HIV therapeutics.
Overview of this compound
This compound is a synthetic, substrate-based inhibitor of HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1] Structurally, it is a heptapeptide (B1575542) analog containing a hydroxyethylamine moiety in place of the scissile peptide bond, which renders it non-cleavable by the protease.[2] The sequence of this compound is Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH₂N]-Pro-Ile-Val-OMe.[2] The presence of this transition-state analog allows this compound to bind with high affinity to the active site of the HIV-1 protease, effectively blocking its function.[1][2]
Comparative Efficacy of Protease Inhibitors
The inhibitory activity of this compound and other PIs is quantified by the inhibition constant (Ki) and the half-maximal inhibitory or effective concentration (IC50/EC50). A lower value for these parameters indicates a more potent inhibitor.
| Inhibitor | Ki (nM) | IC50/EC50 (nM) | FDA Approval Year |
| This compound | 0.24 [2] | Not Available | Investigational |
| Saquinavir | 0.12[3] | 37.7[4] | 1995[4] |
| Ritonavir (B1064) | 0.015[3] | 4.0 (serum-free IC50)[5] | 1996[3] |
| Indinavir | 0.36[3] | Not Available | 1996[3] |
| Lopinavir (B192967) | Not Available | 0.69 (serum-free IC50)[5] | 2000 |
| Atazanavir | Not Available | 2.6 - 5.3[4] | 2003 |
| Darunavir | 0.016 | 1 - 2[4] | 2006[4] |
Note: Direct comparison of Ki and IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions. Data for this compound is limited to its Ki value from a single study.
Mechanism of Action and Resistance
HIV-1 Protease Inhibition Signaling Pathway
HIV-1 protease is a homodimeric aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a crucial step for the production of infectious virions. Protease inhibitors, including this compound, are designed to mimic the transition state of the natural substrate of the protease. They bind to the active site of the enzyme, preventing the cleavage of the polyproteins and thus inhibiting viral maturation.
Caption: Mechanism of HIV-1 Protease Inhibition.
Resistance to Protease Inhibitors
A major challenge in HIV therapy is the emergence of drug-resistant viral strains. Resistance to PIs arises from mutations in the viral protease gene, which can alter the inhibitor binding site or the overall conformation of the enzyme, thereby reducing the binding affinity of the inhibitor.[2]
Common primary resistance mutations for established PIs include substitutions at positions such as D30, V32, M46, I47, G48, I50, I54, L76, V82, I84, and L90.[6] The accumulation of multiple mutations can lead to high-level resistance.[2]
Resistance Profile of this compound: Currently, there is no publicly available information on the specific resistance profile of this compound. Further studies are required to determine which mutations confer resistance to this investigational inhibitor and its cross-resistance profile with other PIs.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, a general protocol for an in vitro HIV-1 protease inhibition assay using a fluorogenic substrate is provided below as a reference for researchers.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair like HiLyte Fluor™488/QXL™520)[7]
-
Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)
-
Test Compound (e.g., this compound) and known PI as a positive control
-
DMSO for compound dilution
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: General workflow for an in vitro HIV-1 protease inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and a known PI (positive control) in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Prepare a working solution of recombinant HIV-1 protease in assay buffer and add it to the wells containing the test compounds.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Structural Insights
The crystal structure of this compound in complex with HIV-1 protease has been determined and is available in the Protein Data Bank (PDB ID: 2J9J). This structural information is invaluable for understanding the molecular interactions between the inhibitor and the enzyme's active site, and can guide the design of new, more potent inhibitors.
Conclusion
This compound is a potent in vitro inhibitor of HIV-1 protease with a Ki value in the sub-nanomolar range, comparable to or better than some first-generation FDA-approved PIs. However, a comprehensive evaluation of its efficacy, particularly its activity against a broad range of PI-resistant HIV-1 strains, is not yet publicly available. Furthermore, its pharmacokinetic properties, toxicity profile, and clinical trial status remain unknown. The provided comparative data and general experimental protocols can serve as a foundation for further investigation of this compound and other novel HIV protease inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Benchmarking JG-365: A Comparative Analysis Against Next-Generation HIV-1 Protease Inhibitors
For Immediate Release
In the landscape of antiretroviral drug development, the relentless evolution of HIV-1 necessitates continuous innovation in inhibitor design. This guide provides a comprehensive benchmark analysis of the investigational protease inhibitor JG-365 against leading next-generation drugs, Darunavir and Atazanavir. This comparison, tailored for researchers, scientists, and drug development professionals, offers a detailed examination of inhibitory potency and the experimental methodologies crucial for such evaluations.
Executive Summary
This compound, a substrate-like HIV-1 protease inhibitor, demonstrates notable potency with a reported inhibition constant (Ki) of 0.24 nM.[1] However, when benchmarked against the next-generation inhibitors Darunavir and Atazanavir, which were designed to combat drug resistance, a clear distinction in potency emerges. Darunavir exhibits an exceptionally low Ki of 0.016 nM and an IC50 in the range of 3-6 nM.[2][3] Atazanavir also shows strong inhibition with a Ki of 2.66 nM and a cellular effective concentration (EC50) between 2.6 and 5.3 nM.[4] This data underscores the significant advancements made in the potency of newer protease inhibitors.
Data Presentation: Inhibitor Potency Comparison
The following table summarizes the key quantitative data for this compound and the selected next-generation protease inhibitors against wild-type HIV-1 protease.
| Inhibitor | Inhibition Constant (Ki) (nM) | Half-Maximal Inhibitory Concentration (IC50) (nM) |
| This compound | 0.24[1] | Not widely reported |
| Darunavir | 0.016[2] | 3 - 6[3] |
| Atazanavir | 2.66[4] | 2.6 - 5.3 (EC50)[4] |
Experimental Protocols
The determination of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) is fundamental to the evaluation of protease inhibitors. A widely accepted method for this is the in vitro HIV-1 Protease Activity Assay, often employing Fluorescence Resonance Energy Transfer (FRET).
In Vitro HIV-1 Protease FRET Assay
This assay provides a sensitive and continuous measurement of HIV-1 protease activity, making it suitable for high-throughput screening of inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent donor molecule and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate
-
Assay Buffer (e.g., Sodium Acetate, NaCl, EDTA, DTT, BSA)
-
Test inhibitors (this compound, Darunavir, Atazanavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a series of dilutions for each test inhibitor in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor, and the recombinant HIV-1 protease. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the FRET peptide substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair using a fluorescence microplate reader. Measurements are typically taken at regular intervals over a set period.
-
Data Analysis:
-
IC50 Determination: Plot the initial reaction velocities against the logarithm of the inhibitor concentrations. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Ki Determination: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Mandatory Visualizations
Signaling Pathway: HIV-1 Protease Inhibition
Caption: Mechanism of HIV-1 Protease inhibition.
Experimental Workflow: In Vitro FRET Assay
Caption: Workflow for determining inhibitor potency using a FRET-based assay.
References
Independent Verification of JG-365's Mechanism of Action: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational HIV-1 protease inhibitor, JG-365, with established FDA-approved alternatives. Due to the limited publicly available data for this compound, this document focuses on a detailed comparison of well-characterized protease inhibitors to provide a framework for evaluating novel compounds like this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease is a critical enzyme in the lifecycle of the human immunodeficiency virus (HIV). It functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site. This enzyme is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase and integrase. This proteolytic processing is essential for the maturation of the virus into an infectious virion.
HIV-1 protease inhibitors are a class of antiretroviral drugs that competitively inhibit the enzyme's activity. They are designed as substrate analogs that bind to the active site of the HIV-1 protease with high affinity, preventing the cleavage of the viral polyproteins. This results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus. This compound is an investigational compound that falls into this class of inhibitors.
Below is a diagram illustrating the HIV-1 protease signaling pathway and the inhibitory action of protease inhibitors.
Comparative Analysis of HIV-1 Protease Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of FDA-approved HIV-1 protease inhibitors. It is important to note that the inhibitory constants (Ki) and the 50% effective concentrations (EC50) or 50% inhibitory concentrations (IC50) can vary depending on the specific experimental conditions, such as the assay type, cell line, and viral strain used.
Table 1: In Vitro Enzyme Inhibition (Ki) of HIV-1 Protease Inhibitors
| Compound | Ki (nM) | Notes |
| This compound | 0.24[1] | Hydroxyethylamine inhibitor; data from 1990.[1] |
| Saquinavir | 0.12 | - |
| Ritonavir (B1064) | 0.015[2] | Potent inhibitor of cytochrome P450 3A4, often used as a pharmacokinetic booster.[2] |
| Indinavir | 0.36[2] | - |
| Nelfinavir | 2[3] | - |
| Amprenavir (B1666020) | 0.6[4][5] | - |
| Lopinavir (B192967) | 0.013 (in the presence of Ritonavir)[6] | Co-formulated with ritonavir to boost its concentration.[6] |
| Atazanavir | 2.6 | - |
| Tipranavir | 0.03 | Non-peptidic inhibitor. |
| Darunavir | 0.003-0.004 | Potent inhibitor of both wild-type and resistant HIV-1 strains. |
Note: Ki values represent the inhibition constant of the drug for the HIV-1 protease enzyme in a cell-free assay. A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme. Data is compiled from various sources and direct comparison should be made with caution.
Table 2: In Vitro Antiviral Activity (EC50/IC50) of HIV-1 Protease Inhibitors
| Compound | EC50/IC50 (nM) | Cell Line | Viral Strain |
| This compound | Not publicly available | - | - |
| Saquinavir | 0.6 - 2[7] | C8166 | HIV-1 |
| Ritonavir | 20 (in PBMC) | PBMC | Not specified |
| Indinavir | 25-100 | Various | HIV-1 |
| Nelfinavir | 20[3] | MT-4 | Wild-type HIV-1[3] |
| Amprenavir | 11 - 31[8] | Macrophages, PBL | HIV-1BaL[8] |
| Lopinavir | 6.5 (in PBMC)[6] | PBMC | Not specified[6] |
| Atazanavir | 2 - 5[9] | PBMC, Macrophages, CEM-SS, MT-2 | Various laboratory and clinical HIV-1 isolates[9] |
| Tipranavir | 100-300 | Various | HIV-1 |
| Darunavir | 1 - 5[10] | Various | Wild-type HIV-1 and HIV-2[10] |
Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture. These values are a better indicator of a drug's potential therapeutic efficacy than Ki alone. The specific cell line and viral strain used can significantly impact the observed values.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification and comparison of inhibitor performance. Below are representative protocols for the assays commonly used to characterize HIV-1 protease inhibitors.
HIV-1 Protease Activity Assay (Fluorometric)
This assay measures the in vitro enzymatic activity of HIV-1 protease and the inhibitory effect of compounds.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, the HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.
Workflow Diagram:
Detailed Protocol: A detailed protocol for a commercially available HIV-1 Protease Inhibitor Screening Kit can be found in the product manual for kits such as Abcam's ab211106.[11] Key steps generally include:
-
Reagent Preparation: Prepare assay buffer, HIV-1 protease enzyme solution, and the fluorogenic substrate solution according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in assay buffer.
-
Reaction Setup: In a 96-well microplate, add the test compounds, a known inhibitor control (e.g., Pepstatin A), and a no-inhibitor control. Add the HIV-1 protease solution to all wells except for a no-enzyme control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 1-3 hours at 37°C.
-
Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV replication in a cell culture system.
Principle: Susceptible host cells (e.g., MT-4 cells, PBMCs) are infected with HIV in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, or by assessing the cytopathic effect of the virus.
Workflow Diagram:
Detailed Protocol (MT-4 Cell Assay): The MT-4 cell line is highly susceptible to HIV-1 and exhibits a pronounced cytopathic effect upon infection, making it a suitable model for antiviral screening.[12]
-
Cell Preparation: Culture MT-4 cells in appropriate growth medium. On the day of the assay, count the cells and adjust the density to the desired concentration.
-
Compound Dilution: Prepare serial dilutions of the test compound in the cell culture medium.
-
Assay Plate Setup: Add the diluted compounds to a 96-well microplate. Include a no-drug control (virus control) and a no-virus control (cell control).
-
Infection: Add a pre-titered amount of HIV-1 stock to the wells containing cells and compounds.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[12]
-
Endpoint Measurement:
-
MTT Assay: To assess cell viability (as a measure of the inhibition of the viral cytopathic effect), add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.
-
p24 Antigen ELISA: To directly quantify viral replication, collect the culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.
-
-
Data Analysis: Plot the percentage of cell viability or the percentage of inhibition of p24 production against the drug concentration. The EC50 value, the concentration of the drug that protects 50% of the cells from the viral cytopathic effect or inhibits p24 production by 50%, is determined from the dose-response curve.
Conclusion
This compound is an early-stage investigational HIV-1 protease inhibitor with a reported potent in vitro enzymatic inhibitory activity (Ki = 0.24 nM).[1] However, a comprehensive evaluation of its potential as an antiviral agent requires further investigation, particularly through cell-based assays to determine its efficacy in a more physiologically relevant context. This guide provides a comparative framework of established FDA-approved HIV-1 protease inhibitors, highlighting the key parameters and experimental methodologies used to characterize their mechanism of action and antiviral potency. Researchers are encouraged to utilize these standardized assays for the independent verification of this compound's performance and to facilitate a direct and meaningful comparison with existing therapeutic options. The lack of publicly available cell-based antiviral data for this compound is a significant gap that needs to be addressed to ascertain its therapeutic potential.
References
- 1. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent antiviral activity of amprenavir in primary macrophages infected by human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HIV Inhibitors: A Closer Look at Protease and Maturation Inhibitors
A comparative study of the investigational drug JG-365 in wild-type and mutant HIV strains is not currently possible due to the limited availability of public data. Initial research identifies this compound as an HIV-1 protease inhibitor, not a maturation inhibitor. This guide will, therefore, provide a comprehensive comparative analysis of a well-documented, next-generation HIV-1 maturation inhibitor, GSK3640254, to serve as a model for the requested comparison guide.
This guide presents a detailed comparison of the antiviral activity of the next-generation maturation inhibitor GSK3640254 against wild-type and mutant strains of HIV-1. It is intended for researchers, scientists, and drug development professionals, providing objective data and experimental context to inform antiviral research and development.
Introduction to HIV Maturation and Protease Inhibition
HIV-1 replication is a multi-step process, offering several targets for antiretroviral therapy. Two critical stages are the proteolytic processing of viral polyproteins by HIV protease and the subsequent maturation of the virus particle.
-
Protease Inhibitors (PIs): This class of drugs, which includes the investigational compound this compound, competitively binds to the active site of the HIV-1 aspartic protease.[1] This enzyme is crucial for cleaving the Gag and Gag-Pol polyproteins into functional viral proteins.[2][3][4] By blocking this cleavage, PIs prevent the formation of mature, infectious virions.[2][3][4]
-
Maturation Inhibitors (MIs): Maturation inhibitors represent a newer class of antiretrovirals that also target the late stages of the viral life cycle but through a different mechanism.[5] They specifically obstruct the final cleavage of the capsid protein (p24) and the spacer peptide 1 (SP1) from the Gag polyprotein precursor.[6] This disruption of the final maturation step results in the production of immature, non-infectious virus particles.[5][7] GSK3640254 is a novel, next-generation maturation inhibitor.[8][9]
Comparative Antiviral Activity of GSK3640254
GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with polymorphisms that conferred resistance to earlier generation maturation inhibitors.[8][10]
| HIV-1 Strain | Drug | EC50 (nM) | EC90 (nM) | Fold Change in EC50 | Reference |
| Wild-Type (Subtype B) | GSK3640254 | 1.9 | - | - | [11] |
| Wild-Type (Subtype C) | GSK3640254 | 1.2 | - | - | [11] |
| Panel of Clinical Isolates | GSK3640254 | 9 (mean) | - | - | [8][10] |
| Polymorphic Gag Viruses | GSK3640254 | - | 33 (mean, protein-binding adjusted) | - | [8][10] |
| A364V Mutant | GSK3640254 | - | - | 132 | [12] |
Resistance Profile of GSK3640254
Resistance to maturation inhibitors is a key consideration in their development. For GSK3640254, the primary resistance-associated mutation (RAM) identified through in vitro studies and clinical trials is A364V in the Gag protein.[8][10] The emergence of this mutation has been observed in patients receiving the drug as monotherapy.[12] In one instance, the A364V mutation led to a 132-fold decrease in susceptibility to GSK3640254.[12] This highlights the importance of using such inhibitors as part of a combination antiretroviral therapy to mitigate the development of resistance.[5]
Experimental Protocols
The data presented in this guide are derived from established in vitro assays for determining the antiviral activity and resistance profiles of HIV inhibitors.
Phenotypic Susceptibility Assay
Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[13]
Objective: To determine the concentration of the drug that inhibits viral replication by 50% (EC50).
General Protocol:
-
Virus Preparation: Recombinant viruses are generated containing the gene of interest (e.g., protease or Gag) from patient-derived plasma HIV-1 RNA.[14][15] This gene is cloned into a susceptible HIV-1 backbone.[14][15]
-
Cell Culture: A suitable cell line, such as TZM-bl cells, is cultured.[14][15]
-
Infection and Drug Treatment: The cells are infected with the recombinant virus in the presence of serial dilutions of the test compound (e.g., GSK3640254).
-
Quantification of Viral Replication: After a set incubation period, viral replication is measured. This can be done by quantifying the expression of a reporter gene (like luciferase) or by measuring the level of a viral protein (like p24).[16]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.
Genotypic Resistance Testing
Genotypic assays detect mutations in the viral genes that are known to be associated with drug resistance.[13]
Objective: To identify specific mutations in the viral genome that confer resistance to a drug.
General Protocol:
-
RNA Extraction: Viral RNA is extracted from a patient's plasma sample.
-
Reverse Transcription and PCR: The target viral genes (e.g., protease, reverse transcriptase, integrase) are reverse transcribed into cDNA and then amplified using the polymerase chain reaction (PCR).[17]
-
Sequencing: The amplified DNA is sequenced to determine the exact genetic code of the target genes.
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.[17] Databases of known resistance mutations are used to interpret the clinical significance of the identified mutations.
Signaling Pathways and Experimental Workflows
HIV-1 Maturation Pathway and Inhibition
The following diagram illustrates the late stages of the HIV-1 life cycle, focusing on the role of protease and the mechanism of action of maturation inhibitors.
Caption: HIV-1 Maturation Pathway and Points of Inhibition.
Experimental Workflow for Phenotypic Drug Susceptibility Testing
The following diagram outlines the key steps in a typical phenotypic drug susceptibility assay.
Caption: Workflow for Phenotypic HIV Drug Susceptibility Testing.
References
- 1. [Mechanism of action of aspartic proteases. III. Conformational characteristics of HIV-1 protease inhibitor this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 5. Maturation inhibitor advances into clinical trials | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 6. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 protease inhibitor mutations affect the development of HIV-1 resistance to the maturation inhibitor bevirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medinfo.gsk.com [medinfo.gsk.com]
- 10. journals.asm.org [journals.asm.org]
- 11. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]
- 13. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]
- 14. Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel two-round phenotypic assay for protease inhibitor susceptibility testing of recombinant and primary HIV-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of TMB-365 with Other Antiretrovirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: TMB-365 (previously referred to as JG-365) is an investigational antiretroviral agent currently in clinical development. As of this guide's publication, specific data from in-vitro or in-vivo studies detailing its synergistic effects with a broad range of other antiretroviral (ARV) classes are not publicly available. This guide, therefore, provides a comparative framework based on the known mechanism of action of TMB-365, data from its parent compound, ibalizumab, and established principles of antiretroviral synergy.
Introduction to TMB-365
TMB-365 is a second-generation, long-acting, humanized monoclonal antibody being developed for the treatment of HIV-1 infection. It is an advancement of the FDA-approved drug ibalizumab (Trogarzo®). TMB-365 functions as a post-attachment inhibitor. By binding to the CD4 receptor on host T-cells, it prevents the conformational changes necessary for the HIV-1 virus to enter the cell, a mechanism that is distinct from many other antiretroviral classes.[1][2][3][4] This unique mechanism suggests a low potential for cross-resistance with other ARVs.[1][5]
Current clinical trials are primarily focused on evaluating TMB-365 in combination with another monoclonal antibody, TMB-380, as a complete long-acting injectable regimen. While this combination shows promise, understanding the potential synergistic interactions of TMB-365 with other existing antiretrovirals is crucial for its future positioning in HIV treatment, particularly for heavily treatment-experienced patients.
The Rationale for Combination Therapy and Synergy
The cornerstone of modern HIV treatment is combination antiretroviral therapy (cART), which utilizes drugs from different classes to target multiple stages of the HIV life cycle. The primary goals of combination therapy are to enhance viral suppression, reduce the development of drug resistance, and minimize drug-related toxicities.
A key concept in combination therapy is synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. In contrast, an additive effect is when the combined effect equals the sum of individual effects, and an antagonistic effect is when the combined effect is less. Quantifying these interactions is vital for designing potent and durable treatment regimens.
Experimental Protocols for Assessing Synergy
The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated through in-vitro assays. The following are standard methodologies employed in the field of virology:
Checkerboard Assay
The checkerboard assay is a common method to screen for synergy between two compounds.[6][7][8]
-
Principle: In a multi-well plate, serial dilutions of two drugs are prepared, one along the rows and the other along the columns. This creates a matrix of varying concentrations of both drugs.
-
Procedure:
-
Prepare serial dilutions of Drug A and Drug B in a 96-well microplate.
-
Infect a suitable cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells) with a known amount of HIV-1.
-
Add the drug dilutions to the infected cells.
-
After an incubation period (typically 3-7 days), viral replication is quantified using a reporter gene assay (e.g., luciferase or β-galactosidase), p24 antigen ELISA, or a reverse transcriptase activity assay.
-
-
Outcome: The assay provides data on the inhibitory effect of each drug alone and in combination across a range of concentrations.
Data Analysis: Combination Index (CI) and Isobologram
The data from checkerboard assays are analyzed to determine the nature of the drug interaction.
-
Chou-Talalay Method (Combination Index): This is a widely accepted method for quantifying drug synergy.[3] The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone, respectively, that are required to produce a certain effect (e.g., 50% inhibition of viral replication, or IC₅₀).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: This is a graphical representation of drug interactions.[9][10][11][12][13]
-
Principle: The concentrations of two drugs required to produce a specific level of effect (e.g., IC₅₀) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity.
-
Interpretation:
-
Data points for a combination that fall below the line of additivity indicate synergy.
-
Data points that fall on the line indicate an additive effect.
-
Data points that fall above the line indicate antagonism.
-
-
Data Presentation: Predicted Synergistic Effects of TMB-365
Given the absence of direct experimental data for TMB-365 with various ARV classes, the following tables present a hypothetical comparison based on its mechanism of action and data from its predecessor, ibalizumab.
Table 1: Predicted Synergy of TMB-365 with Other Antiretroviral Classes
| Antiretroviral Class | Examples | Target in HIV Life Cycle | Predicted Interaction with TMB-365 | Rationale |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Tenofovir, Emtricitabine, Lamivudine | Reverse Transcription | Synergistic or Additive | Targets a different and subsequent step in the viral life cycle. No overlapping resistance pathways. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz, Rilpivirine, Doravirine | Reverse Transcription | Synergistic or Additive | Targets a different and subsequent step in the viral life cycle. No overlapping resistance pathways. |
| Protease Inhibitors (PIs) | Darunavir, Atazanavir, Ritonavir | Viral Maturation | Synergistic or Additive | Targets a much later stage of the viral life cycle. No overlapping resistance pathways. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Dolutegravir, Bictegravir, Raltegravir | Integration | Synergistic or Additive | Targets a different and subsequent step in the viral life cycle. No overlapping resistance pathways. |
| Fusion Inhibitors | Enfuvirtide | Viral Entry (Fusion) | Synergistic | Targets a closely related but distinct step in the entry process. In-vitro studies have shown synergy between ibalizumab and enfuvirtide.[5] |
| CCR5 Antagonists | Maraviroc | Viral Entry (Co-receptor binding) | Synergistic or Additive | Targets a different component of the entry machinery. TMB-365 is effective against both CCR5- and CXCR4-tropic viruses. |
Table 2: Illustrative In-Vitro Synergy Data (Hypothetical)
This table illustrates how quantitative data on the synergy between TMB-365 and a hypothetical NRTI might be presented.
| Drug Combination | IC₅₀ (Drug Alone) | IC₅₀ (in Combination) | Combination Index (CI) at IC₅₀ | Interaction |
| TMB-365 | 50 ng/mL | 15 ng/mL | \multirow{2}{}{0.6} | \multirow{2}{}{Synergy} |
| NRTI (e.g., Tenofovir) | 20 nM | 6 nM | ||
| TMB-365 | 50 ng/mL | 25 ng/mL | \multirow{2}{}{1.0} | \multirow{2}{}{Additive} |
| PI (e.g., Darunavir) | 10 nM | 5 nM |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Visualizations
HIV Life Cycle and Antiretroviral Targets
Caption: HIV life cycle and the targets of different antiretroviral drug classes.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for in-vitro antiretroviral synergy assessment.
Conceptual Diagram of Drug Interaction
Caption: A conceptual isobologram illustrating synergy, additivity, and antagonism.
Conclusion and Future Directions
TMB-365, with its unique post-attachment inhibition mechanism, holds significant promise as a future component of HIV therapy. Based on its mode of action and the lack of overlapping resistance pathways with other antiretroviral classes, it is highly probable that TMB-365 will exhibit synergistic or additive effects when combined with NRTIs, NNRTIs, PIs, and INSTIs. Furthermore, there is a strong rationale and some preclinical evidence from its parent compound, ibalizumab, to suggest synergy with other entry inhibitors like enfuvirtide.[5]
As TMB-365 progresses through clinical development, it will be imperative for future studies to formally evaluate its synergistic potential with a wide array of approved antiretrovirals. Such data will be invaluable for defining its role in both treatment-naive and, more critically, in heavily treatment-experienced individuals with limited therapeutic options. The methodologies outlined in this guide provide a robust framework for conducting these essential investigations.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Ibalizumab: A Review in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. Drug synergism study [bio-protocol.org]
- 11. jpccr.eu [jpccr.eu]
- 12. researchgate.net [researchgate.net]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Safety Operating Guide
Navigating the Disposal of JG-365: A Guide for Laboratory Professionals
Immediate attention: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for the HIV protease inhibitor JG-365 is not publicly available through standard searches. The information presented herein provides general guidance for the disposal of research-grade chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all applicable regulations.
General Step-by-Step Disposal Procedure for Research-Grade Compounds
In the absence of a specific SDS for this compound, the following general procedure should be adopted in consultation with your institution's EHS office:
-
Characterization of Waste:
-
Identify all components of the waste stream containing this compound. This includes any solvents, reaction byproducts, or contaminated materials.
-
Determine the potential hazards of the waste mixture. Given that this compound is a bioactive compound, it should be handled with care.
-
-
Segregation of Waste:
-
Do not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your EHS office.
-
Proper segregation prevents unforeseen chemical reactions and facilitates correct disposal.
-
-
Containerization and Labeling:
-
Use a chemically compatible and leak-proof container for the waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture. The concentration or amount of each component should also be indicated.
-
Include the date of waste generation and the name of the principal investigator or research group.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
-
Request for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste as per your institution's procedures.
-
Experimental Protocols
Due to the lack of a specific SDS, no experimentally validated disposal protocols for this compound can be cited. The development of any such protocol, for instance, involving chemical neutralization or degradation, would require a thorough understanding of the compound's reactivity and potential degradation products. Such experimentation should only be conducted by qualified personnel with the approval and guidance of the institutional EHS and safety committees.
Quantitative Data
There is no available quantitative data regarding specific disposal parameters for this compound, such as concentration limits for aqueous disposal or specific pH ranges for neutralization. The table below is a template that researchers should aim to complete in consultation with their EHS office for their specific waste streams containing this compound.
| Parameter | Recommended Limit/Range | Source/Justification |
| Concentration in Aqueous Waste | To be determined by EHS | Institutional and local regulations |
| pH for Neutralization | To be determined by EHS | Chemical compatibility and safety |
| Compatible Solvents for Disposal | To be determined by EHS | Prevention of hazardous reactions |
Chemical Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the disposal of research chemicals.
Disclaimer: This information is intended for guidance purposes only and does not supersede institutional or regulatory requirements. Always prioritize the instructions and protocols provided by your institution's Environmental Health and Safety department.
Essential Safety and Handling Protocols for JG-365
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety and logistical information for the handling of the hypothetical chemical compound JG-365 in a laboratory setting. The following procedures are based on general best practices for managing hazardous materials and are intended to foster a culture of safety and build trust in our commitment to your well-being beyond the product itself.
I. Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound. This guidance is based on a composite hazard profile assuming this compound may be a skin and eye irritant, harmful if inhaled, and potentially harmful if swallowed.
| Activity | Required PPE | Additional Recommendations |
| Preparation and Weighing | - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat | - Work within a certified chemical fume hood to minimize inhalation exposure. |
| Active Handling and Experimentation | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat | - Ensure eyewash stations and safety showers are readily accessible. |
| Centrifugation | - Nitrile or neoprene gloves- Safety glasses with side shields- Lab coat | - Use sealed rotor or safety cups to contain any potential aerosols. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Lab coat or chemical-resistant apron- Respiratory protection (as needed, based on spill size and ventilation) | - Refer to the Spill Response Protocol for detailed instructions. |
| Waste Disposal | - Nitrile or neoprene gloves- Safety glasses with side shields- Lab coat | - Handle waste containers in a well-ventilated area. |
II. Experimental Protocols: Safe Handling and Disposal of this compound
The following protocols provide detailed, step-by-step guidance for the safe handling and disposal of this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
A. Pre-Handling Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Verify PPE: Ensure all required personal protective equipment is available, in good condition, and properly worn.
-
Prepare Work Area: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the work area.
-
Locate Emergency Equipment: Confirm the location and functionality of eyewash stations, safety showers, and fire extinguishers.
B. Step-by-Step Handling Procedure:
-
Don PPE: Put on the appropriate PPE as specified in the table above.
-
Dispensing this compound:
-
For solids, use a chemical spatula or scoop. Avoid creating dust.
-
For liquids, use a calibrated pipette or graduated cylinder.
-
-
Performing the Experiment:
-
Handle all open containers of this compound within a chemical fume hood.
-
Keep containers sealed when not in use.
-
Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
-
Post-Experiment Cleanup:
C. Disposal Plan:
-
Waste Segregation:
-
Collect all this compound waste, including empty containers, contaminated PPE, and experimental residues, in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and secondary containment area.
-
-
Final Disposal:
III. Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
